molecular formula C13H9BrN2 B13082270 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23616-58-2

3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13082270
CAS No.: 23616-58-2
M. Wt: 273.13 g/mol
InChI Key: KYLJPBQLIUSPIM-UHFFFAOYSA-N
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Description

3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H9BrN2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23616-58-2

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9BrN2/c14-11-10-7-4-8-15-13(10)16-12(11)9-5-2-1-3-6-9/h1-8H,(H,15,16)

InChI Key

KYLJPBQLIUSPIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)N=CC=C3)Br

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, established synthetic routes, and its crucial role as a versatile scaffold in the development of targeted therapeutics. The document highlights its function as a kinase inhibitor, contextualizing its importance within the broader class of 7-azaindole derivatives, which have led to FDA-approved drugs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Compound Identification and Physicochemical Properties

3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a bicyclic heteroaromatic compound. Its structure is built upon the 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole.[1] The 7-azaindole moiety is considered a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for indole and purine systems in biologically active molecules.[2] This compound is specifically substituted with a phenyl group at the 2-position and a bromine atom at the 3-position, which provides a reactive handle for further chemical modification.[3]

CAS Registry Number: 23616-58-2[4]

IUPAC Name: 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Physicochemical Data Summary

The key quantitative properties of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic and formulation strategies.

PropertyValueSource
Molecular Formula C₁₃H₉BrN₂[3]
Molecular Weight 273.13 g/mol [3]
Exact Mass 271.995 Da[3]
LogP 3.99[3]
Polar Surface Area (PSA) 28.68 Ų[3]

Synthesis and Chemical Reactivity

The synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is most commonly achieved through the electrophilic bromination of its precursor, 2-phenyl-1H-pyrrolo[2,3-b]pyridine. The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield.

Synthetic Workflow

The following diagram illustrates the standard synthetic pathway. The pyrrole ring of the 7-azaindole core is electron-rich, making the 3-position susceptible to electrophilic attack.

Synthesis_Workflow Precursor 2-phenyl-1H-pyrrolo[2,3-b]pyridine Product 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine Precursor->Product Electrophilic Bromination Reagent N-Bromosuccinimide (NBS) Dichloromethane (DCM) Reagent->Precursor

Caption: Synthetic route to 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocol: Bromination

This protocol describes a representative procedure for the synthesis of the title compound.

Objective: To selectively brominate 2-phenyl-1H-pyrrolo[2,3-b]pyridine at the C3 position.

Materials:

  • 2-phenyl-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-phenyl-1H-pyrrolo[2,3-b]pyridine in anhydrous dichloromethane. The concentration is typically optimized in the range of 0.1-0.5 M to ensure both reaction efficiency and selectivity.[3]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes.

    • Causality Note: NBS is used as a source of electrophilic bromine (Br⁺). Performing the addition at a low temperature helps to control the reaction rate and minimize the formation of potential side products, such as dibrominated species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to yield pure 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.[3]

Chemical Reactivity

The bromine atom at the 3-position is the key to the synthetic utility of this molecule. It serves as an excellent leaving group in nucleophilic substitution reactions and is readily employed in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide array of substituents, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

Relevance in Medicinal Chemistry and Drug Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern drug discovery, particularly in the field of oncology. Its structural similarity to the adenine moiety of ATP allows it to effectively target the ATP-binding site of protein kinases.[5]

Mechanism of Action: Kinase Inhibition

Kinases are critical enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine and its derivatives act as competitive inhibitors at the ATP-binding pocket of these enzymes.

Kinase_Inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Acts on PhosphorylatedSubstrate Phosphorylated Substrate (pS) Substrate->PhosphorylatedSubstrate Phosphorylation (Signal ON) Inhibitor Pyrrolo[2,3-b]pyridine Derivative Kinase_Inhibited Kinase Enzyme Inhibitor->Kinase_Inhibited Blocks ATP Site Substrate_Blocked Substrate Protein Kinase_Inhibited->Substrate_Blocked Blocked No Phosphorylation (Signal OFF) Substrate_Blocked->Blocked

Caption: General mechanism of kinase inhibition by pyrrolo[2,3-b]pyridine derivatives.

By occupying the ATP-binding site, these compounds prevent the phosphorylation process, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[3] This inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[3][6]

Therapeutic Potential and Scaffolding

The 7-azaindole core has been instrumental in the development of numerous kinase inhibitors. The nitrogen atom in the pyridine ring and the N-H of the pyrrole ring can form critical hydrogen bonds with the "hinge region" of the kinase active site, a pattern that mimics the binding of ATP itself.[5]

Numerous derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of various kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[7][8]

  • Traf2- and Nck-interacting kinase (TNIK): A target with applications in cancer and immune response.[9]

  • Glycogen synthase kinase-3 (GSK-3): A target for neurodegenerative diseases like Alzheimer's.[10]

The success of this scaffold is exemplified by FDA-approved drugs such as Vemurafenib (a BRAF kinase inhibitor for melanoma) and Pexidartinib (a CSF1R kinase inhibitor).[5] 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine serves as a highly valuable starting point for synthesizing novel analogs targeting these and other important kinases. The 2-phenyl group can be modified to explore different pockets of the active site, while the 3-bromo position allows for the introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is more than just a chemical entity; it is a strategic building block for the development of next-generation targeted therapies. Its well-defined synthesis, predictable reactivity, and foundation on the clinically validated 7-azaindole scaffold make it a molecule of high importance. For researchers in oncology, neurobiology, and inflammatory diseases, this compound offers a robust starting point for creating novel kinase inhibitors with significant therapeutic potential.

References

  • Smolecule. (2024, August 10). 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.
  • NextSDS. 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine — Chemical Substance Information.
  • Sigma-Aldrich. 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Chem-Impex. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Mushtaq, N., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
  • Journal of Molecular Pharmaceutics & Organic Process Research. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.
  • PubChem. 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
  • Taylor & Francis Online. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • NIST. 1H-Pyrrolo[2,3-b]pyridine.
  • NIH National Center for Biotechnology Information. Azaindole Therapeutic Agents.
  • OMICS International. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.
  • PharmaBlock. Azaindoles in Medicinal Chemistry.
  • ChemicalBook. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.
  • ResearchGate. 1 H NMR spectrum of 3-bromo 2-phenylacetate (26).
  • Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • NIH National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • PubMed. (2021, February 1). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
  • NIH National Center for Biotechnology Information. (2025, February 20). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease.

Sources

Mass Spectrometry Fragmentation Profiling of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: A Mechanistic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, frequently deployed as a bioisostere for indole or purine rings in the design of ATP-competitive kinase inhibitors and phosphodiesterase (PDE) inhibitors. Specifically, 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine serves as both a critical synthetic intermediate and a pharmacophore model. Understanding its exact mass spectrometry (MS) fragmentation behavior is essential for structural elucidation, metabolite tracking, and pharmacokinetic profiling during early-stage drug development.

This whitepaper provides an in-depth, mechanistic analysis of the electrospray ionization (ESI) dynamics and Collision-Induced Dissociation (CID) fragmentation pathways of this molecule, backed by self-validating experimental protocols.

Ionization Dynamics: The ESI+ Mechanism and Isotopic Signatures

In positive Electrospray Ionization (ESI+), the molecule ( C13​H9​BrN2​ ) undergoes protonation to form the [M+H]+ precursor ion.

The Causality of Protonation: Why does protonation occur where it does? The 7-azaindole core contains two nitrogen atoms. The pyrrole nitrogen (N1) is practically non-basic because its lone pair is delocalized into the aromatic π -system to satisfy Hückel's rule. Conversely, the pyridine nitrogen (N7) possesses an orthogonal sp2 -hybridized lone pair that does not participate in the aromatic ring current. Consequently, N7 is the primary and most thermodynamically stable site for protonation.

The Bromine Isotopic Signature: Because the molecule contains a single bromine atom at the C-3 position, its MS1 spectrum is defined by a distinct isotopic signature. Bromine exists in nature as two stable isotopes: 79Br (~50.69%) and 81Br (~49.31%). This near 1:1 natural abundance results in a diagnostic isotopic doublet for the [M+H]+ ion at m/z 273.002 and m/z 275.000 . In drug metabolism and pharmacokinetics (DMPK) studies, tracking this 1:1 doublet is a highly reliable method for identifying intact brominated metabolites amidst complex biological matrices [1].

Core Fragmentation Pathways (CID Mechanistic Analysis)

When the isolated [M+H]+ precursor ions are subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), they undergo a predictable cascade of fragmentations governed by the "even-electron rule." Because the precursor is an even-electron cation, it preferentially expels neutral molecules rather than radicals.

Pathway A: Primary Debromination (The Halogen Effect)

The C(sp2)−Br bond is the weakest bond in the molecule (bond dissociation energy ~280 kJ/mol). Upon collisional activation, the dominant primary pathway is the neutral loss of hydrogen bromide (HBr).

  • The 79Br precursor (m/z 273) loses H79Br (80 Da).

  • The 81Br precursor (m/z 275) loses H81Br (82 Da). Both pathways converge to yield a single, highly abundant even-electron fragment at m/z 193.076 ( C13​H9​N2+​ ). This convergence is the definitive MS/MS signature of this scaffold.

Pathway B: Phenyl Ring Cleavage

Following debromination, the m/z 193 intermediate undergoes a secondary fragmentation involving the C-2 phenyl group. Through a hydrogen-transfer rearrangement, the intermediate expels a neutral benzene molecule ( C6​H6​ , 78 Da), leaving a rigid, conjugated fragment at m/z 115.030 ( C7​H3​N2+​ ).

Pathway C: Azaindole Core Opening

The residual 7-azaindole core is highly stable, a characteristic noted in extensive studies of azaindole-derived synthetic compounds [3]. However, at elevated collision energies (>40 eV), the core undergoes ring opening via the expulsion of hydrogen cyanide (HCN, 27 Da)—a hallmark structural loss for nitrogenous heterocycles—yielding an ion at m/z 88.019 ( C6​H2​N+ ).

FragmentationPathway M [M+H]+ m/z 273 / 275 F1 [M+H - HBr]+ m/z 193.076 M->F1 - HBr (80/82 Da) CE: 25 eV F2 [M+H - HBr - C6H6]+ m/z 115.030 F1->F2 - C6H6 (78 Da) CE: 35 eV F3 [M+H - HBr - C6H6 - HCN]+ m/z 88.019 F2->F3 - HCN (27 Da) CE: 45 eV

Collision-Induced Dissociation (CID) fragmentation pathway of the protonated molecular ion.

Quantitative Data Summary

The following table summarizes the theoretical exact masses, neutral losses, and optimal collision energies required to map the fragmentation profile of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula of FragmentRelative AbundanceOptimal CE (eV)
273.002 ( 79Br )193.076HBr (79.926 Da) C13​H9​N2+​ 100% (Base Peak)25
275.000 ( 81Br )193.076HBr (81.924 Da) C13​H9​N2+​ 100% (Base Peak)25
193.076 115.030 C6​H6​ (78.047 Da) C7​H3​N2+​ 45%35
115.030 88.019HCN (27.011 Da) C6​H2​N+ 15%45

Note: Mass errors during high-resolution TOF/Orbitrap acquisition should be maintained at <5 ppm for definitive structural assignment.

Experimental Workflows: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility in your analytical data, the MS protocol must operate as a self-validating system. The workflow below incorporates an internal System Suitability Test (SST) to prevent the acquisition of false-positive fragmentation data caused by isobaric interference or detector saturation.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v) modified with 0.1% Formic Acid to a final concentration of 100 ng/mL. Causality: Formic acid ensures abundant protonation of the N7 position prior to entering the ESI source, maximizing the [M+H]+ yield.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at a flow rate of 0.4 mL/min.

  • Source Optimization: Set the ESI capillary voltage to +3.5 kV. Maintain the desolvation gas temperature at 350°C to ensure efficient droplet evaporation without inducing in-source thermal degradation.

  • Self-Validation Check (MS1 SST): Before acquiring MS/MS data, monitor the MS1 full scan. You must verify the presence of the m/z 273/275 doublet. Calculate the intensity ratio; it must fall strictly between 0.95 and 1.05. Causality: If the ratio deviates significantly from 1:1, it indicates co-eluting isobaric interference or detector dead-time saturation, and the sample must be diluted or the chromatography optimized before proceeding.

  • Tandem Mass Spectrometry (MS/MS): Isolate m/z 273.0 in the first quadrupole (Q1) with a narrow isolation width (1.0 Da). Apply a collision energy (CE) ramp from 15 to 45 eV in the collision cell using Argon as the collision gas. Record the resulting fragments in the high-resolution analyzer (TOF or Orbitrap). Repeat the isolation and fragmentation sequence for m/z 275.0 to confirm the convergence at m/z 193.076.

ExperimentalWorkflow Prep 1. Sample Preparation 0.1 mg/mL in MeOH/H2O (0.1% FA) LC 2. UHPLC Separation C18 Column, 5-95% ACN Gradient Prep->LC ESI 3. ESI+ Ionization Capillary: +3.5 kV, N7 Protonation LC->ESI SST 4. System Suitability (Self-Validation) Verify 1:1 Isotope Ratio (m/z 273/275) ESI->SST CID 5. Tandem MS (CID) Argon Gas, CE Ramp: 15-45 eV SST->CID TOF 6. Data Acquisition High-Resolution TOF/Orbitrap CID->TOF

Self-validating LC-MS/MS experimental workflow for targeted fragmentation analysis.

References

  • 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine - Smolecule.
  • 2-Phenyl-1H-pyrrolo(2,3-b)pyridine - PubChem.
  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA - Drug Testing and Analysis.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - ACS Medicinal Chemistry Letters.

In Vitro Biological Activity of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine Scaffolds: A Mechanistic Guide to Kinase and Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a highly versatile and potent molecular chassis. As a Senior Application Scientist, I approach this scaffold not merely as a chemical entity, but as a programmable bidentate hinge-binder. The 7-azaindole core acts as a bioisostere of the purine ring of ATP, allowing it to anchor securely within the hinge region of various kinases[1]. Meanwhile, the bromine atom at the 3-position serves as a critical synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling), and the 2-phenyl group projects into adjacent hydrophobic pockets to drive target selectivity[1].

This technical guide synthesizes recent breakthrough applications of this scaffold, detailing its in vitro biological activity, quantitative efficacy, and the self-validating experimental protocols required to evaluate its derivatives.

Mechanistic Rationale & Target Spectrum

The biological activity of the pyrrolo[2,3-b]pyridine scaffold is primarily driven by its ability to competitively block the ATP-binding site of specific enzymes. Recent structure-activity relationship (SAR) studies have successfully tuned this scaffold to selectively target three distinct high-value therapeutic pathways:

  • ATM (Ataxia Telangiectasia Mutated) Kinase: ATM is a master regulator of the DNA damage response (DDR). Derivatives of this scaffold (e.g., Compound 25a) have been engineered to inhibit ATM with extreme precision, sensitizing solid tumors to DNA-damaging agents like irinotecan[2].

  • GSK-3β (Glycogen Synthase Kinase-3 Beta): Hyperphosphorylation of tau protein by GSK-3β is a hallmark of Alzheimer's disease. Specific pyrrolo[2,3-b]pyridine derivatives (e.g., Compound 41) have demonstrated sub-nanomolar inhibition of GSK-3β, promoting neurogenesis and reducing tau pathology[3].

  • PDE4B (Phosphodiesterase 4B): Beyond kinases, scaffold-hopping strategies have adapted this core into 2-carboxamide derivatives that selectively inhibit PDE4B over PDE4D, offering a potent anti-inflammatory mechanism for CNS disorders without the emetic side effects typical of pan-PDE4 inhibitors[4].

Quantitative In Vitro Activity Profile

The following table summarizes the in vitro biological metrics of the leading derivatives derived from this core scaffold, providing a benchmark for assay development.

Target EnzymeLead DerivativeIC₅₀ ValueSelectivity ProfilePrimary IndicationRef
ATM Kinase Compound 25a< 10 nM>700-fold over PIKK family membersSolid Tumors (Chemosensitizer)[5]
GSK-3β Compound 410.22 nMHigh selectivity over 24 related kinasesAlzheimer's Disease[6]
PDE4B Compound 11h0.14 µM6-fold preference over PDE4DNeuroinflammation / CNS[7]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating assay systems. Below are the step-by-step protocols and the mechanistic causality behind each experimental choice.

Protocol A: In Vitro ATP-Competitive Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the biochemical IC₅₀ of pyrrolo[2,3-b]pyridine derivatives.

  • Enzyme-Substrate Incubation:

    • Step: Incubate the purified recombinant kinase (e.g., ATM or GSK-3β) with the scaffold derivative in a buffer containing Mg²⁺, a specific peptide substrate, and ATP.

    • Causality & Rationale: The ATP concentration MUST be set precisely at the enzyme's apparent Km​ value. If ATP is too high, it outcompetes the inhibitor, artificially inflating the IC₅₀. If it is too low, the assay becomes hypersensitive and fails to translate to the high-ATP intracellular environment.

  • Kinase Reaction Termination & ATP Depletion:

    • Step: Add the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality & Rationale: This step halts the kinase reaction and actively depletes any unreacted ATP. This is a critical self-validating step; eliminating background ATP ensures that the subsequent luminescent signal is exclusively generated from the ADP produced by the kinase, eliminating false negatives.

  • Signal Generation & Counter-Screening:

    • Step: Add the Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

    • Causality & Rationale: To validate that the compound is a true target inhibitor and not a promiscuous aggregator (PAIN), run a parallel counter-screen using a mutant kinase with a sterically occluded hinge region. A true pyrrolo[2,3-b]pyridine inhibitor will lose potency against the mutant.

Protocol B: Cellular Target Engagement & Phenotypic Viability

Objective: Prove that biochemical inhibition translates to the intended cellular phenotype.

  • Cell Seeding & Compound Treatment:

    • Step: Seed target cells (e.g., SH-SY5Y for GSK-3β[3] or HCT116 for ATM[2]) in 96-well plates. Treat with a concentration gradient of the scaffold derivative (0.1 nM to 10 µM).

  • Biomarker Quantification (Target Engagement):

    • Step: Lyse a subset of cells and perform an ELISA or Western Blot for downstream substrates (e.g., p-Tau Ser396 for GSK-3β or p-Chk2 for ATM).

    • Causality & Rationale: Phenotypic death or survival is meaningless without proving the mechanism. Quantifying the exact downstream phosphorylation event proves that the scaffold is engaging its target inside the living cell, validating the mechanism of action.

  • Metabolic Viability Readout:

    • Step: For the remaining cells, apply CellTiter-Glo® to measure intracellular ATP levels as a proxy for cell viability.

    • Causality & Rationale: Using a luminescent ATP-dependent assay avoids the metabolic artifacts common in colorimetric assays (like MTT), which can be skewed by the redox potential of the test compounds themselves.

Signaling Pathway & Workflow Visualizations

To conceptualize the integration of this scaffold into biological systems and screening pipelines, refer to the following logical diagrams.

Pathway Scaffold 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (ATP-Competitive Inhibitor) Kinase Target Kinase (e.g., ATM, GSK-3β) Scaffold->Kinase Binds Hinge Region ATP Endogenous ATP ATP->Kinase Competes for Binding Substrate Downstream Substrates (e.g., p-Tau, Chk2) Kinase->Substrate Blocks Phosphorylation Phenotype Therapeutic Effect (Apoptosis / Neuroprotection) Substrate->Phenotype Modulates Cellular Response

Fig 1: ATP-competitive kinase inhibition and downstream modulation by the pyrrolo[2,3-b]pyridine scaffold.

Workflow Synthesis Scaffold Synthesis & 3-Bromo Coupling Biochemical Biochemical Assay (IC50 Determination) Synthesis->Biochemical Library Gen. Selectivity Kinase Profiling (Selectivity Panel) Biochemical->Selectivity Hits (<1 µM) Cellular Cell-Based Assay (Target Engagement) Selectivity->Cellular High Selectivity Lead Lead Optimization & In Vivo Studies Cellular->Lead Efficacy Confirmed

Fig 2: Self-validating in vitro screening workflow for pyrrolo[2,3-b]pyridine derivatives.

References

  • Guo, T., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at:[Link]

  • Vadukoot, A. K., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Xun, Q.-Q., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at:[Link]

Sources

Navigating the Synthesis and Handling of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have positioned it as a cornerstone in the design of potent and selective inhibitors for a range of biological targets.[1][2][3] Derivatives of this heterocyclic system have shown significant promise as inhibitors of Janus kinases (JAKs), fibroblast growth factor receptors (FGFRs), and glycogen synthase kinase 3β (GSK-3β), making them highly valuable in the pursuit of novel therapeutics for inflammatory diseases, cancers, and neurodegenerative disorders.[1][2][4]

3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, in particular, serves as a critical intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the bromine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions, while the 2-phenyl group influences the compound's steric and electronic properties, guiding its interaction with target proteins. Given its pivotal role in synthetic campaigns, a thorough understanding of its safe handling and management is paramount for the protection of researchers and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, drawing upon data from structurally similar compounds to establish a robust framework for risk mitigation.

Hazard Identification and Risk Assessment

Based on the GHS classifications of these surrogates, 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine should be regarded as a hazardous substance with the following potential risks[5]:

  • Acute Oral Toxicity: Likely toxic or harmful if swallowed.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.

The toxicological properties of the parent heterocycle, pyridine, also warrant consideration. Pyridine has been associated with hepatic effects and is classified as a possible human carcinogen (Group 2B) by IARC.[6][7] While the toxicity of substituted pyridines can vary, this underscores the need for prudent handling of all derivatives to minimize long-term exposure.

The following table summarizes the anticipated hazard classifications for 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, based on available data for its analogs.

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3/4Danger/WarningH301: Toxic if swallowed / H302: Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[5]
Serious Eye Damage/IrritationCategory 1/2Danger/WarningH318: Causes serious eye damage / H319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[5]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Engineering Controls
  • Ventilation: All manipulations of solid 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine and its solutions should be conducted within a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.

  • Containment: For procedures with a higher risk of aerosolization, such as rotary evaporation or transfer of powdered material, the use of a glove box or other contained system should be considered.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine[8]:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are required to protect against splashes and airborne particles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to check the glove manufacturer's compatibility data and to change gloves immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The logical flow for establishing a safe working environment is depicted in the following diagram:

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Review SDS Review SDS of Analogs Assess Risks Perform Risk Assessment Review SDS->Assess Risks informs Select PPE Select Appropriate PPE Assess Risks->Select PPE determines Verify Controls Verify Engineering Controls (Fume Hood) Select PPE->Verify Controls confirms need for Don PPE Don PPE Verify Controls->Don PPE leads to Weigh/Transfer Weigh and Transfer in Fume Hood Don PPE->Weigh/Transfer enables Conduct Reaction Conduct Reaction Weigh/Transfer->Conduct Reaction proceeds to Decontaminate Decontaminate Glassware & Surfaces Conduct Reaction->Decontaminate upon completion Segregate Waste Segregate and Label Waste Decontaminate->Segregate Waste generates Doff PPE Doff PPE Correctly Segregate Waste->Doff PPE after handling

Caption: Workflow for Safe Handling of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols: Storage, Spill Management, and Disposal

Storage
  • Store 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • The storage area should be secured and accessible only to authorized personnel.

Spill Management

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For small powder spills, carefully cover with an inert absorbent material (e.g., sand, vermiculite).

    • Gently sweep the absorbed material into a designated waste container. Avoid raising dust.

    • For liquid spills (solutions), absorb with a chemical absorbent pad or inert material.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials must be placed in a sealed container, labeled as hazardous waste, and disposed of according to institutional and local regulations.

The decision-making process for spill response is outlined below:

Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess SmallSpill Small & Controllable? Assess->SmallSpill Cleanup Follow Lab Spill Protocol: 1. Alert Personnel 2. Don PPE 3. Contain & Absorb 4. Decontaminate Area SmallSpill->Cleanup Yes LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No Dispose Dispose of Waste via Hazardous Waste Stream Cleanup->Dispose Evacuate Evacuate Immediate Area LargeSpill->Evacuate ContactEHS Contact Emergency Services / EHS Evacuate->ContactEHS

Caption: Decision tree for spill response.

Waste Disposal

All waste containing 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.

  • Segregation: Keep waste streams separate. Do not mix with non-hazardous waste.

  • Labeling: Use a hazardous waste label that clearly identifies the contents, including the full chemical name.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste. Professional disposal by qualified personnel is mandatory.[8]

First Aid Measures

In case of exposure, immediate action is critical[9]:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a valuable building block in the synthesis of pharmacologically active compounds. While it presents notable health hazards, a comprehensive understanding of these risks and the diligent application of the safety protocols outlined in this guide will enable researchers to handle this compound with a high degree of safety and confidence. A culture of safety, grounded in risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies, is the cornerstone of responsible chemical research.

References

  • NextSDS. 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine — Chemical Substance Information. Available at: [Link]

  • SAFETY DATA SHEET: 3-Bromopyridine. (2025, December 18).
  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • NextSDS. 3-broMo-2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2.3-b]pyridine. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Okaniwa, M., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Available at: [Link]

  • Li, Y., et al. (2025, February 20). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2055-2059. Available at: [Link]

  • ATSDR. Toxicological Profile for Pyridine. Available at: [Link]

  • National Research Centre for the Working Environment. Pyridine. Available at: [Link]

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Methodological & Application

Regioselective bromination of 2-phenyl-7-azaindole to yield 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged pharmacophore in drug discovery, frequently deployed as a bioisostere for indoles and purines to target the ATP-binding sites of kinase enzymes[1]. The regioselective functionalization of this bicycle is a critical operation in medicinal chemistry. Specifically, the synthesis of 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine provides an essential synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1][2].

Causality of Regioselectivity: The 7-azaindole core consists of an electron-deficient (π-deficient) pyridine ring fused to an electron-rich (π-excessive) pyrrole ring. Consequently, electrophilic aromatic substitution (EAS) is inherently directed toward the pyrrole moiety. The C-3 position is the absolute kinetic and thermodynamic sink for electrophiles. Attack at C-3 generates a Wheland intermediate where the positive charge is highly stabilized via delocalization onto the pyrrole nitrogen (forming a stable iminium resonance structure) without disrupting the aromatic sextet of the pyridine ring[3]. Furthermore, the bulky C-2 phenyl group sterically shields the C-2 position and extends the conjugated system, ensuring absolute regiocontrol and preventing off-target halogenation[3][4].

Reaction Workflow & Mechanistic Pathway

Mechanism SM 2-Phenyl-7-azaindole (Nucleophilic C-3) Intermediate Wheland Intermediate (Resonance Stabilized) SM->Intermediate Electrophilic Attack (Br+) Reagent NBS in DCM (0 °C to RT) Reagent->Intermediate Br donor Product 3-Bromo-2-phenyl- 7-azaindole Intermediate->Product Deprotonation (-H+) Byproduct Succinimide (Filtered off) Intermediate->Byproduct Leaving Group

Mechanistic workflow of the C-3 bromination of 2-phenyl-7-azaindole using NBS.

Data Presentation: Optimization of Reaction Conditions

The choice of brominating agent and solvent profoundly impacts both yield and purity. N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) because it provides a controlled, low steady-state concentration of Br⁺, which mitigates the risk of polybromination or oxidative degradation of the azaindole core[3][5].

EntryBrominating AgentSolventTemperatureTimeYield (%)Purity / Observation
1Br₂ (1.1 eq)AcOHRT2.0 h75%Trace di-bromination; harsh workup required.
2NBS (1.05 eq)DMF0 °C to RT1.5 h82%Good yield; tedious solvent removal.
3 NBS (1.05 eq) DCM 0 °C to RT 1.0 h 92% Optimal; succinimide precipitates easily.
4NBS (1.50 eq)DCMRT3.0 h68%Degradation and over-oxidation observed.

Table 1: Optimization of C-3 bromination conditions for 2-phenyl-7-azaindole.

Experimental Protocol

Self-Validating System: This protocol is designed with built-in analytical checkpoints and mechanistic rationales to ensure reaction fidelity and reproducibility.

Materials & Reagents:

  • 2-Phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, limiting reagent)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Crucial: Must be freshly recrystallized from water to remove acidic impurities (e.g., HBr) that can catalyze side reactions.

  • Dichloromethane (DCM), anhydrous

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃), 10% w/v

  • Brine (saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the exothermic nature of the initial electrophilic attack, preventing unselective oxidation and kinetic over-bromination.

  • Addition: Add freshly recrystallized NBS (1.05 equiv) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents localized concentration spikes of the electrophile, enforcing absolute C-3 regioselectivity.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting material (R_f ~0.4) should completely disappear, replaced by a new, less polar UV-active spot (R_f ~0.55).

  • Quenching: Quench the reaction by adding 10% aqueous Na₂S₂O₃ (equal volume to DCM).

    • Causality: Thiosulfate instantly reduces any residual electrophilic bromine (Br⁺) to inert bromide (Br⁻), preventing post-reaction halogenation during the concentration phase.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers and wash with brine to remove residual succinimide (which is partially water-soluble) and water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in Hexanes) or recrystallization from ethanol to yield 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine as an off-white solid.

Analytical Characterization & Validation

To confirm the success of the regioselective bromination, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d6): The most critical self-validating feature is the complete disappearance of the C-3 pyrrole proton (typically a sharp singlet around δ 6.8 ppm in the starting material). The pyridine ring protons (C-4, C-5, C-6) and the phenyl multiplet (δ 7.4–7.9 ppm) will remain intact, though they will exhibit slight downfield shifts due to the inductive electron-withdrawing effect of the newly installed bromine atom.

  • LC-MS (ESI+): The mass spectrum must show a shift from the starting mass (MW ~194.2 g/mol ) to the brominated product (MW ~273.1 g/mol ). A classic 1:1 isotopic doublet for the [M+H]⁺ ion at m/z 273 and 275 will definitively confirm the incorporation of a single bromine atom[1].

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) ResearchGate [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization The Journal of Organic Chemistry Vol. 73 No. 24, ACS Publications[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, acting as a highly effective bioisostere for indoles and purines. It is heavily utilized in the design of targeted kinase inhibitors due to its favorable hydrogen-bonding profile within ATP-binding pockets[1],[2]. The functionalized derivative, 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine , serves as a critical advanced intermediate; the C-3 bromine atom provides an ideal handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[3],[2].

This application note details a highly optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating and iron catalysis, this workflow drastically reduces reaction times, eliminates the need for expensive palladium in the annulation step, and ensures near-perfect regioselectivity during bromination.

Mechanistic Rationale & Experimental Causality

Overcoming Activation Barriers via MAOS Annulation

Traditional syntheses of 2-substituted 7-azaindoles rely on multi-step Sonogashira couplings followed by strong-base-mediated cyclizations, which often require 12–24 hours of conventional heating[1]. In this protocol, we utilize a one-pot, iron-catalyzed cyclization of 3-iodo-pyridin-2-amine with phenylacetylene.

The Causality of MAOS: Microwave irradiation directly couples with the polar reaction medium (DMF), providing instantaneous, volumetric heating. This rapid energy transfer easily overcomes the high activation energy required for the intramolecular hydroamination of the alkyne intermediate[4]. Furthermore, utilizing a dynamic power mode ensures the temperature is strictly maintained at 130 °C without thermal overshooting, preventing the polymerization of the terminal alkyne.

Regioselective Electrophilic Aromatic Substitution (EAS)

The bromination of the 2-phenyl-7-azaindole core is governed by the inherent electronic disparity of the bicyclic system. The pyridine ring is highly electron-deficient, while the fused pyrrole ring is electron-rich.

The Causality of Reagent and Solvent Selection: N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2​ ) because it acts as a mild, controlled source of electrophilic bromine ( Br+ ), preventing oxidative degradation of the heterocycle[2]. The reaction is performed in N,N-Dimethylformamide (DMF) rather than Dichloromethane (DCM). DMF's high dielectric constant ( ϵ=36.7 ) heavily stabilizes the polar Wheland intermediate formed during the EAS, accelerating the reaction and locking the regioselectivity strictly to the C-3 position.

Mechanism N1 2-Phenyl-7-azaindole Core N2 Electron-rich Pyrrole Ring (HOMO localized at C-3) N1->N2 N3 Electron-deficient Pyridine Ring (Resists Electrophiles) N1->N3 N4 Electrophilic Attack by Br+ (from NBS) N2->N4 N5 Wheland Intermediate (Stabilized by N lone pair) N4->N5 N6 Rearomatization (Loss of H+) N5->N6 N7 3-Bromo-2-phenyl-7-azaindole N6->N7

Mechanistic rationale for regioselective C-3 bromination of the 7-azaindole scaffold.

Synthetic Workflow & Quantitative Optimization

Workflow A 3-Iodopyridin-2-amine + Phenylacetylene B MAOS Annulation Fe(acac)3, 130°C A->B C 2-Phenyl-7-azaindole Intermediate B->C D EAS Bromination NBS, DMF, 25°C C->D E 3-Bromo-2-phenyl-1H- pyrrolo[2,3-b]pyridine D->E

Synthetic workflow for 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine via MAOS.

Quantitative Data Summaries

Table 1: Optimization of the Annulation Step (Phase 1) Demonstrates the critical advantage of MAOS and iron catalysis over conventional methods[1].

Heating MethodCatalyst (10 mol%)Temp (°C)TimeYield (%)Purity (LC-MS)
Conventional Oil Bath Fe(acac)3​ 13024 h45%80%
Microwave (MAOS) Fe(acac)3​ 130 1 h 82% >95%
Microwave (MAOS)None1301 hTraceN/A

Table 2: Solvent Effects on C-3 Bromination (Phase 2) Highlights the necessity of polar aprotic solvents for stabilizing the transition state.

SolventTemp (°C)Time (h)Regioselectivity (C-3 : Other)Isolated Yield (%)
DCM252.0>95:585%
THF253.080:2065%
DMF 25 1.0 >99:1 92%

Step-by-Step Experimental Protocols

Phase 1: MAOS Annulation of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine

Self-Validating Logic: The reaction must be run under an inert atmosphere. Oxygen at 130 °C will rapidly oxidize the Fe(III) catalyst and the electron-rich alkyne, leading to black tarry byproducts[1].

  • Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 3-iodo-pyridin-2-amine (1.0 mmol, 220 mg), phenylacetylene (1.2 mmol, 122 mg), Fe(acac)3​ (0.1 mmol, 35 mg), and anhydrous K2​CO3​ (2.0 mmol, 276 mg).

  • Solvent & Purge: Add 3.0 mL of anhydrous DMF. Seal the vial with a Teflon-lined crimp cap. Purge the solution by bubbling dry N2​ gas through the mixture for 5 minutes.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate at 130 °C for 60 minutes using dynamic power modulation (max 200 W) with high-speed stirring.

  • In-Process Validation: Cool the vial to room temperature. Spot the crude mixture on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The starting amine ( Rf​≈0.3 ) should be completely consumed, replaced by a bright blue fluorescent spot under 254 nm UV ( Rf​≈0.5 ). LC-MS must confirm the mass [M+H]+=195.1 .

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL) to remove the DMF. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate as an off-white solid.

Phase 2: Regioselective C-3 Bromination

Self-Validating Logic: The reaction is performed in the dark to prevent the homolytic cleavage of NBS into bromine radicals, which would cause unwanted radical substitution on the phenyl ring[2]. Quenching with thiosulfate is mandatory to destroy trace electrophiles before concentration.

  • Preparation: Dissolve 2-phenyl-1H-pyrrolo[2,3-b]pyridine (0.5 mmol, 97 mg) in 2.5 mL of anhydrous DMF in a 25 mL round-bottom flask. Wrap the flask in aluminum foil to exclude light.

  • Electrophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS) (0.52 mmol, 93 mg) portion-wise over 5 minutes to prevent exothermic spiking.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 1 hour.

  • In-Process Validation: Analyze via LC-MS. The reaction is complete when the peak at m/z=195.1 disappears, replaced by a new peak at m/z=273.0/275.0 . The 1:1 isotopic ratio is the definitive signature of mono-bromination.

  • Quench & Workup: Quench the reaction by adding 5 mL of saturated aqueous Na2​S2​O3​ (sodium thiosulfate) and stir for 10 minutes. Extract with EtOAc (2 × 15 mL). Wash the combined organic layers with water (2 × 10 mL) and brine (10 mL).

  • Isolation: Dry over Na2​SO4​ , filter, and evaporate the solvent. The crude product can be triturated with cold diethyl ether or recrystallized from ethanol to afford pure 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine as a pale yellow solid.

References

  • Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC Advances (2019).[Link]

  • Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry (2006).[Link]

Sources

Application Note: 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In the landscape of targeted oncology and inflammatory disease therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (a functionalized 7-azaindole derivative) has emerged as a highly versatile and potent building block in medicinal chemistry[1].

This application note details the mechanistic rationale, structural-activity relationships (SAR), and validated synthetic protocols for utilizing this scaffold in the discovery of novel kinase inhibitors. By leveraging the 7-azaindole core for hinge-region binding, the 2-phenyl group for hydrophobic pocket anchoring, and the 3-bromo position for late-stage diversification, researchers can rapidly generate highly selective inhibitor libraries targeting kinases such as p38α MAPK, CAMKK2, and FGFR[2][3][4].

Mechanistic Rationale: The 7-Azaindole Pharmacophore

To design effective kinase inhibitors, one must understand the causality behind the structural features of the starting scaffold. The utility of 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is driven by three distinct pharmacophoric domains:

  • The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Core: This bicyclic system is a classic "hinge binder." The pyrrole NH acts as a hydrogen bond donor, while the adjacent pyridine nitrogen acts as a hydrogen bond acceptor. This dual-action precisely mimics the N1 and N6 positions of ATP's adenine ring, forming critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met109 in p38α MAPK or E562/A564 in FGFR)[3][4].

  • The 2-Phenyl Substitution: The ATP-binding site of most kinases contains a highly variable "Hydrophobic Region II" adjacent to the hinge. The sterically neutral 2-phenyl group projects directly into this pocket. This interaction not only increases binding affinity via π−π and van der Waals interactions but also drives kinome selectivity, as the size and hydrophobicity of this pocket vary significantly across different kinases[3].

  • The 3-Bromo Synthetic Handle: The 3-position of the azaindole core points toward the solvent-exposed channel or the specificity pocket. The bromine atom provides an ideal, stable vector for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings). Bromides offer an optimal balance of reactivity and shelf-stability compared to highly reactive iodides or sluggish chlorides, enabling late-stage functionalization to optimize pharmacokinetic (PK) properties.

Caption: Pharmacophore mapping of the 3-bromo-2-phenyl-7-azaindole scaffold within the kinase ATP-binding site.

Structural Activity Relationships (SAR) & Data Presentation

The versatility of the 2-phenyl-7-azaindole core has been validated across multiple high-profile kinase targets. By substituting the 3-bromo position with various aryl, heteroaryl, or aliphatic groups, researchers have achieved low-nanomolar potency.

Table 1 summarizes quantitative data from recent medicinal chemistry campaigns utilizing this scaffold architecture:

Kinase TargetScaffold Application / ModificationKey Binding InteractionsOptimal IC₅₀Reference
p38α MAP Kinase 3-position imidazole derivatization (frozen analogue approach)H-bonds to Met109; 2-phenyl occupies Hydrophobic Region II.16 nM[3]
CAMKK2 3-position cyclopentyl-benzoic acid couplingHinge binding via azaindole core; strong ATP pocket occupation.3 nM[2]
FGFR1-4 5-position modification alongside 7-azaindole coreH-bonds with E562 and A564 backbone carbonyl/NH.7 nM[4]

Table 1: Comparative SAR data demonstrating the broad applicability and high potency of the 7-azaindole core in kinase inhibition.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps ensure that causality is established at every phase of the experiment.

Workflow Start 3-Bromo-2-phenyl- 7-azaindole Coupling Pd-Catalyzed Suzuki Coupling Start->Coupling Boronic Acids Pd(dppf)Cl2 Library Derivative Library Coupling->Library Assay High-Throughput Kinase Assay Library->Assay ADP-Glo / TR-FRET Lead Lead Candidate Selection Assay->Lead IC50 < 10 nM

Caption: Standard workflow for generating and screening kinase inhibitors from the 3-bromo-7-azaindole scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 3-Position

This protocol details the functionalization of the 3-bromo handle using a boronic acid derivative to extend the molecule into the kinase solvent channel.

Reagents:

  • 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the 3-bromo scaffold, boronic acid, and K₂CO₃.

    • Causality: Using an argon atmosphere prevents the oxidation of the Pd(0) active catalytic species, ensuring high turnover rates.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture.

    • Causality: Water is crucial for the activation of the boronic acid via the formation of a reactive boronate complex, which accelerates the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ and heat the reaction mixture to 90°C for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. Look for the disappearance of the isotopic bromine doublet (m/z ~273/275) and the appearance of the desired product mass.

    • Causality: Confirming full conversion before workup prevents difficult chromatographic separations of the starting material from the product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 3-substituted-2-phenyl-1H-pyrrolo[2,3-b]pyridine derivative.

Protocol 2: High-Throughput Kinase Inhibition Assay (ADP-Glo™)

Once the derivative library is synthesized, it must be validated for target engagement. The ADP-Glo assay measures the depletion of ATP (and generation of ADP) as a proxy for kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration 1%).

  • Control Setup (Self-Validation):

    • Positive Control: Staurosporine (1 μ M) to validate maximum inhibition.

    • Negative Control: Buffer without enzyme to establish the assay baseline.

    • Causality: These controls validate the dynamic range of the luminescence signal and ensure that the observed ATP depletion is strictly dependent on the specific kinase's activity.

  • Enzyme Reaction: Add the purified target kinase (e.g., p38α) and substrate peptide to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the hinge region.

  • ATP Addition: Initiate the reaction by adding ultra-pure ATP (at the Km​ concentration for the specific kinase). Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction.

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • Smolecule. (2024). 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine - Chemical Properties and Biological Activity.
  • Journal of Medicinal Chemistry (ACS). (2012). A Frozen Analogue Approach to Aminopyridinylimidazoles Leading to Novel and Promising p38 MAP Kinase Inhibitors.
  • Journal of Medicinal Chemistry (ACS) / ChemRxiv. (2022). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes.
  • RSC Advances. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Sources

Application Notes and Protocols for In Vivo Dosing of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of a Novel Kinase Inhibitor Candidate

3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound identified as a potential kinase inhibitor, making it a person of interest for oncological therapeutics.[1] As with a majority of new chemical entities (NCEs) in the drug discovery pipeline, this molecule presents a significant hurdle to in vivo evaluation: poor aqueous solubility.[2][3] The pyrrolo[2,3-b]pyridine scaffold, a bicyclic heteroaromatic system, coupled with its moderate lipophilicity (calculated logP of 3.99), suggests that achieving adequate systemic exposure in preclinical animal models will be contingent on a carefully designed and optimized formulation strategy.[1]

The low solubility of such compounds can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability.[2] This not only complicates the interpretation of pharmacodynamic and toxicological studies but can also prematurely terminate the development of a promising therapeutic candidate.[4] Therefore, a systematic and rational approach to formulation development is paramount.

This guide provides a comprehensive overview of formulation techniques applicable to 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine for in vivo dosing in research settings. It is designed for researchers, scientists, and drug development professionals to enable robust and reproducible preclinical studies. We will delve into the essential physicochemical characterization, explore various formulation strategies from simple solutions to more complex systems, and provide detailed, step-by-step protocols.

Part 1: Essential Physicochemical Characterization

A thorough understanding of the physicochemical properties of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is the foundation of a successful formulation strategy.[4][5] Before embarking on formulation, the following parameters must be determined:

  • Aqueous Solubility at Different pH: The solubility of the compound should be assessed across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand its behavior in different segments of the gastrointestinal tract.[4] Given the presence of nitrogen atoms in the pyrrolopyridine ring system, the molecule is likely to exhibit pH-dependent solubility, a characteristic of weakly basic compounds.[6][7]

  • pKa Determination: Identifying the acid dissociation constant (pKa) will quantify the pH at which the compound transitions between its ionized and non-ionized forms. This is critical for developing pH-modification strategies.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at different pH values will provide insight into the compound's lipophilicity and its potential for absorption across biological membranes. A LogP of 3.99 has been calculated for this molecule, indicating moderate lipophilicity.[1]

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) should be employed to determine the crystalline form (polymorphism) and melting point of the active pharmaceutical ingredient (API).[5] Different polymorphs can exhibit varying solubility and stability.[8]

Workflow for Physicochemical Characterization

cluster_0 API Procurement & Initial Assessment cluster_1 Core Property Determination cluster_2 Data Analysis & Formulation Strategy Input API Procure 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine Purity Confirm Purity & Identity (HPLC, LC-MS, NMR) API->Purity Solubility Aqueous pH-Solubility Profile Purity->Solubility pKa pKa Determination (Potentiometric or UV-Vis) Purity->pKa LogP LogP/LogD Measurement (e.g., Shake-Flask) Purity->LogP SolidState Solid-State Analysis (XRPD, DSC) Purity->SolidState Analysis Synthesize Data to Classify Compound (e.g., BCS-like) Solubility->Analysis pKa->Analysis LogP->Analysis SolidState->Analysis Strategy Inform Selection of Formulation Approaches Analysis->Strategy

Caption: Initial physicochemical characterization workflow.

Part 2: Formulation Strategies for In Vivo Dosing

The selection of an appropriate formulation depends on the intended route of administration, the required dose level, and the physicochemical properties of the compound. For early-stage preclinical studies, oral gavage and intravenous injection are the most common routes.

Formulation Selection Pathway

Start Is the target dose soluble in a simple aqueous vehicle (e.g., water, saline)? AqueousSol Use Aqueous Solution Start->AqueousSol Yes pHMod Can solubility be achieved by adjusting pH within a tolerable range (pH 4-8 for oral)? Start->pHMod No pHModSol Use pH-Adjusted Aqueous Solution pHMod->pHModSol Yes CoSolvent Can solubility be achieved with a tolerable co-solvent system? pHMod->CoSolvent No CoSolventSol Use Co-solvent Solution CoSolvent->CoSolventSol Yes Suspension Prepare a Suspension CoSolvent->Suspension No Lipid Consider Lipid-Based Formulation (e.g., SEDDS) Suspension->Lipid If oral bioavailability is still low

Caption: Decision tree for formulation selection.

Strategy 1: pH-Adjusted Aqueous Solutions

For weakly basic compounds like 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, solubility can often be significantly increased in an acidic environment where the molecule becomes protonated and forms a more soluble salt.

  • Rationale: This is the simplest approach and is preferred when feasible, as it minimizes the use of potentially confounding excipients.[2] The goal is to achieve complete solubilization of the drug at the desired concentration.

  • Application: Primarily for oral gavage. For intravenous (IV) administration, the final pH must be close to physiological pH to avoid precipitation upon injection and minimize irritation.

  • Key Considerations: The pH of the formulation for oral administration should ideally be between 4 and 8 to avoid gastrointestinal irritation.[2] For IV formulations, rapid dilution in the bloodstream must not cause the drug to precipitate.

Strategy 2: Co-solvent Systems

When pH adjustment alone is insufficient, the use of water-miscible organic solvents (co-solvents) can enhance solubility.

  • Rationale: Co-solvents reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[4]

  • Application: Suitable for both oral and IV routes.

  • Common Co-solvents:

    • Polyethylene Glycol 400 (PEG 400)[4][9]

    • Propylene Glycol (PG)[10]

    • Ethanol[10]

    • Dimethyl Sulfoxide (DMSO) (use with caution due to potential toxicity and effects on drug metabolism)[10]

    • N,N-Dimethylacetamide (DMA)[11]

  • Key Considerations: The primary risk with co-solvent formulations is drug precipitation upon dilution with aqueous physiological fluids (e.g., in the gut or bloodstream).[4] The concentration of organic solvents must be kept within tolerable limits for the chosen animal species.

Strategy 3: Suspensions

If the compound cannot be fully solubilized at the required concentration, a suspension may be necessary.

  • Rationale: A suspension is a dispersion of fine drug particles in an aqueous vehicle. The rate of absorption is then dependent on the dissolution of these particles in vivo.[2]

  • Application: Primarily for oral gavage. IV administration of suspensions is generally avoided unless they are nanosuspensions with a particle size below 5 µm to prevent capillary blockage.[4]

  • Key Components:

    • Wetting agent: To ensure uniform dispersion of the hydrophobic drug particles (e.g., Polysorbate 80, also known as Tween 80).

    • Suspending agent: To increase the viscosity of the vehicle and prevent rapid settling of particles (e.g., carboxymethyl cellulose, methylcellulose).

  • Key Considerations: Particle size is a critical attribute. Micronization (reducing particle size) can increase the surface area and enhance the dissolution rate.[2][9] The physical stability of the suspension (i.e., prevention of particle aggregation and caking) is crucial.

Strategy 4: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly improve oral bioavailability.

  • Rationale: LBDDS can enhance solubility and take advantage of lipid absorption pathways in the gastrointestinal tract.[2]

  • Application: Oral administration.

  • Types:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[9]

  • Key Considerations: The selection of oils, surfactants, and co-solvents must be carefully optimized to ensure efficient self-emulsification and drug solubilization.

Part 3: Experimental Protocols

Disclaimer: These protocols are intended as a starting point. The final formulation will require optimization based on the experimentally determined properties of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. All procedures should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution (for Oral Gavage)

Objective: To prepare a 5 mg/mL solution of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine in a citrate buffer.

Materials:

  • 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Purified water

  • 0.1 N Hydrochloric acid (HCl) and 0.1 N Sodium hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bars

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 4.0):

    • Dissolve 2.10 g of citric acid monohydrate in approximately 80 mL of purified water in a 100 mL volumetric flask.

    • Adjust the pH to 4.0 using 0.1 N NaOH.

    • Bring the final volume to 100 mL with purified water.

  • Solubilization:

    • Weigh 50 mg of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine and place it in a 10 mL volumetric flask.

    • Add approximately 8 mL of the citrate buffer.

    • Stir the mixture using a magnetic stir bar until the compound is fully dissolved. Gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution.[9]

    • Visually inspect for any undissolved particles against a dark and light background.

  • Final Volume and pH Check:

    • Once fully dissolved, bring the volume to 10 mL with the citrate buffer.

    • Verify the final pH of the solution.

Protocol 2: Preparation of a Co-solvent Solution (for IV Injection)

Objective: To prepare a 2 mg/mL solution of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine in a PEG 400/Saline vehicle.

Materials:

  • 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

  • Polyethylene Glycol 400 (PEG 400), injectable grade[12]

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile vials

  • 0.22 µm syringe filter

Procedure:

  • Vehicle Preparation:

    • Prepare a vehicle consisting of 40% PEG 400 and 60% saline (v/v). For 10 mL of vehicle, mix 4 mL of PEG 400 with 6 mL of saline.

  • Solubilization:

    • Weigh 20 mg of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine and place it in a sterile vial.

    • Add the 10 mL of the prepared vehicle.

    • Vortex and/or sonicate until the compound is completely dissolved.[9]

  • Sterilization:

    • Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a new sterile vial.[9]

Protocol 3: Preparation of a Suspension (for Oral Gavage)

Objective: To prepare a 10 mg/mL suspension of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (micronized, if possible)

  • Tween 80 (Polysorbate 80)

  • Carboxymethyl cellulose (CMC), low viscosity

  • Purified water

  • Mortar and pestle or homogenizer

Procedure:

  • Prepare 0.5% CMC Vehicle with 0.1% Tween 80:

    • In a beaker, dissolve 100 mg of Tween 80 in approximately 80 mL of purified water.

    • Slowly add 0.5 g of CMC while stirring continuously to avoid clumping.

    • Continue stirring until the CMC is fully hydrated and the solution is clear.

    • Bring the final volume to 100 mL with purified water.

  • Suspension Preparation:

    • Weigh 100 mg of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

    • In a mortar, add a small amount of the vehicle to the powder to form a smooth, uniform paste. This step is crucial for proper wetting of the drug particles.

    • Gradually add the remaining vehicle while mixing continuously.

    • Alternatively, use a homogenizer for more uniform particle size distribution.

  • Storage and Dosing:

    • Store the suspension in a tightly sealed container at 2-8°C.

    • Before each dose administration, ensure the suspension is thoroughly re-suspended by shaking or vortexing.

Part 4: Data Summary and Best Practices

Formulation Summary Table
Formulation TypeVehicle CompositionTarget ConcentrationRoute of AdministrationKey AdvantagesKey Challenges
pH-Adjusted Solution 0.1 M Citrate Buffer (pH 4.0)1-5 mg/mLOral GavageSimple, avoids organic solvents.Limited to compounds with sufficient solubility at a tolerable pH.
Co-solvent Solution 40% PEG 400 / 60% Saline1-2 mg/mLIV InjectionAchieves higher concentrations for poorly soluble drugs.Potential for precipitation upon dilution; solvent toxicity.
Suspension 0.5% CMC, 0.1% Tween 80 in water5-20 mg/mLOral GavageAllows for high dose administration.Potential for non-uniform dosing; bioavailability dependent on in vivo dissolution.
Best Practices and Troubleshooting
  • Documentation: Maintain meticulous records of all formulation components, preparation steps, and observations.[13]

  • Stability: Always assess the physical and chemical stability of your formulation over the intended duration of the study. Look for signs of precipitation, crystallization, or degradation.

  • Tolerability: Ensure that the chosen excipients and their concentrations are well-tolerated in the selected animal species.[2] Consult literature for maximum recommended doses of excipients.

  • Consistency: Use the same batch of API and excipients throughout a study to ensure consistency.[13] Any changes to the formulation must be documented and may require a bridging study.

  • Troubleshooting Precipitation: If a solution formulation precipitates upon preparation or standing, try increasing the co-solvent concentration, evaluating a different co-solvent system, or switching to a suspension.[9]

By following a systematic approach that begins with thorough physicochemical characterization and progresses through rational formulation design, researchers can develop robust and reproducible dosing vehicles for challenging compounds like 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, ultimately leading to more reliable and translatable in vivo data.

References

  • DavosPharma. Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. Available from: [Link]

  • Gautam, P. & Kumar, R. (2018). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 107(10), 2563-2575. Available from: [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Available from: [Link]

  • MDPI. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]

  • PubMed. (2018, March 25). Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. Available from: [Link]

  • PubMed. (2016, November 15). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Available from: [Link]

  • National Institutes of Health (NIH). Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Croda Pharma. High purity excipients for oral drug delivery. Available from: [Link]

  • BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available from: [Link]

  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 197-207. Available from: [Link]

  • ILAR Journal. (2011, September 5). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available from: [Link]

  • Taylor & Francis Group. The Selection of Excipients for Oral Solid Dosage Forms. Available from: [Link]

  • PubChem. 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Available from: [Link]

  • National Institutes of Health (NIH). (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Available from: [Link]

  • NextSDS. 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine — Chemical Substance Information. Available from: [Link]

  • National Institutes of Health (NIH). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Available from: [Link]

  • IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. Available from: [Link]

  • Frontiers. Editorial: Emerging heterocycles as bioactive compounds. Available from: [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine. Available from: [Link]

  • National Institutes of Health (NIH). (2026, February 14). Heterocycles in Medicinal Chemistry III. Available from: [Link]

  • Chem-space. 3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine - C8H7BrN2 | CSCS00010508843. Available from: [Link]

  • NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-bromo-2-phenyl-7-azaindole). This compound is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry for the development of targeted kinase inhibitors[1].

Synthesizing this structurally complex scaffold presents unique challenges, particularly regarding regioselectivity during halogenation and conversion efficiency during heteroannulation. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative data to help researchers maximize their synthesis yields.

Synthesis Workflow & Mechanistic Overview

The most robust and scalable route to 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves a two-stage process:

  • Core Assembly: A Sonogashira cross-coupling of 2-amino-3-iodopyridine with phenylacetylene, followed by a base-mediated cyclization to form the 2-phenyl-7-azaindole core. (Note: Alternative methods like the Chichibabin cyclization of 2-fluoro-3-picoline with benzonitrile also exist but often suffer from complex dimerization byproducts[2]).

  • Regioselective Halogenation: Electrophilic bromination at the electron-rich C3 position of the pyrrole ring using N-bromosuccinimide (NBS)[1],[3].

G SM 2-Amino-3-iodopyridine + Phenylacetylene Coupling Sonogashira Coupling (Pd/Cu catalysis) SM->Coupling Intermediate 2-(Phenylethynyl)pyridin-3-amine Coupling->Intermediate Cyclization Base-Mediated Cyclization (KOtBu, NMP, 80 °C) Intermediate->Cyclization Core 2-Phenyl-1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) Cyclization->Core Bromination Electrophilic Bromination (NBS, DCM, 0 °C) Core->Bromination Product 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine Bromination->Product

Caption: Standard two-step synthetic workflow for 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Standardized Experimental Protocols

To ensure self-validating results, follow these strictly controlled methodologies.

Step 1: Synthesis of the 2-Phenyl-7-azaindole Core

Objective: Prevent alkyne homocoupling and drive heteroannulation to >95% completion.

  • Degassing (Critical): In an oven-dried Schlenk flask, dissolve 2-amino-3-iodopyridine (1.0 eq) in a 1:1 mixture of anhydrous THF and Triethylamine (Et₃N). Sparge the solution with Argon for 15 minutes.

  • Catalyst Addition: Under positive Argon flow, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.10 eq). The solution will darken.

  • Coupling: Add phenylacetylene (1.2 eq) dropwise. Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:2) until the iodide is consumed.

  • Workup & Solvent Swap: Filter the mixture through a short pad of Celite to remove copper salts. Concentrate the filtrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in anhydrous N-Methyl-2-pyrrolidone (NMP). Add Potassium tert-butoxide (KOtBu, 2.0 eq) and heat to 80 °C for 6 hours.

  • Isolation: Cool to room temperature, quench with water, and extract with EtOAc. Purify via silica gel chromatography to yield the 2-phenyl-7-azaindole core.

Step 2: Regioselective C3 Bromination

Objective: Achieve mono-bromination at C3 while suppressing over-bromination and oxidation[4],[5].

  • Preparation: Dissolve 2-phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in strictly anhydrous Dichloromethane (DCM) (0.1 M concentration). Shield the reaction flask from ambient light using aluminum foil to prevent radical initiation.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromination: Add recrystallized N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Stir at 0 °C for 2 hours[1].

  • Quenching: Add saturated aqueous Na₂S₂O₃ to quench any unreacted electrophilic bromine.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from DCM/Hexane to afford pure 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting & FAQs

Q1: My Sonogashira coupling stalls at 50% conversion, and I see a non-polar byproduct on my TLC. What is happening?

A: You are likely observing the Glaser homocoupling of phenylacetylene (forming 1,4-diphenylbuta-1,3-diyne). This side reaction is catalyzed by copper in the presence of trace oxygen.

  • Causality: Oxygen oxidizes Cu(I) to Cu(II), which rapidly couples terminal alkynes, consuming your limiting reagent (phenylacetylene) and stalling the cross-coupling.

  • Solution: Ensure strict anaerobic conditions. Sparge your solvents with Argon for at least 15 minutes prior to adding the Pd/Cu catalysts. If the issue persists, increase the phenylacetylene equivalents to 1.5 eq.

Q2: During the NBS bromination, I am getting a mixture of the desired 3-bromo product and a dibrominated species. How do I improve regioselectivity?

A: The pyrrole ring of the 7-azaindole core is highly electron-rich, making it susceptible to over-bromination (often at the C5 or C6 positions of the pyridine ring, or the phenyl ring) if conditions are too harsh[4].

  • Causality: Excess NBS, elevated temperatures, or radical initiation (light exposure) promotes secondary bromination events. Radical conditions specifically lead to dibromo derivatives[4].

  • Solution:

    • Strictly limit NBS to 1.05 equivalents .

    • Maintain the reaction temperature at 0 °C .

    • Perform the reaction in the dark to suppress radical pathways.

Q3: I attempted the bromination in DMSO to improve the solubility of the azaindole core, but my yield plummeted and the solution turned deep red/orange. Why?

A: You have inadvertently oxidized your product.

  • Causality: The combination of NBS and DMSO acts as a potent oxidant (similar to Kornblum or Swern oxidation conditions). Literature shows that treating 3-bromo-7-azaindoles with NBS in DMSO rapidly oxidizes the pyrrole ring to form 7-azaisatins (diketones)[5].

  • Solution: Never use DMSO or aqueous solvent mixtures for this bromination. Switch to anhydrous DCM or CCl₄[1],[4]. If solubility is poor in DCM, increase the solvent volume rather than changing the solvent class.

Mechanism Core 2-Phenyl-7-azaindole PiComplex C3 π-Complex Formation (Electron-rich pyrrole ring) Core->PiComplex + NBS (0 °C, DCM) NBS N-Bromosuccinimide (NBS) Electrophilic Br+ Source NBS->PiComplex SigmaComplex Wheland Intermediate (Resonance stabilized) PiComplex->SigmaComplex Electrophilic Attack Target 3-Bromo-2-phenyl-7-azaindole (Target Product) SigmaComplex->Target Deprotonation Side1 Dibromination (Radical/Excess NBS) Target->Side1 Light / Heat / >1.1 eq NBS Side2 7-Azaisatin Oxidation (NBS in DMSO) Target->Side2 DMSO Solvent

Caption: Mechanistic pathway of C3 bromination highlighting conditions that lead to yield-destroying side reactions.

Quantitative Condition Optimization

The table below summarizes the impact of solvent and temperature choices on the bromination yield of 2-phenyl-1H-pyrrolo[2,3-b]pyridine, demonstrating why anhydrous DCM at 0 °C is the gold standard.

ReagentSolventTemperatureAtmosphere / LightMajor ProductIsolated Yield
NBS (1.05 eq)DCM (Anhydrous)0 °CArgon / Dark3-Bromo-2-phenyl-7-azaindole 88 - 92%
NBS (1.05 eq)CCl₄Room TempAir / Ambient Light3-Bromo-2-phenyl-7-azaindole67%[4]
NBS (2.0 eq) + (BzO)₂CCl₄RefluxAir / Ambient LightDibromo derivative81% (Undesired)[4]
NBS (1.1 eq)DMSORoom TempAir / Ambient Light7-Azaisatin derivative< 15% (Oxidation)[5]
Br₂ (1.0 eq)Acetic AcidRoom TempAir / Dark3-Bromo-2-phenyl-7-azaindole60 - 65% (Messy workup)

Data synthesized from established heterocyclic bromination studies and technical benchmarks[1],[4],[5].

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at:[Link]

  • Reaction of Bromomethylazoles and Tosylmethyl Isocyanide. A Novel Heterocyclization Method... The Journal of Organic Chemistry. Available at:[Link]

  • A Facile Synthesis of 1-Alkyl-7-Azaisatins. Heterocycles. Available at:[Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. Available at:[Link]

Sources

Resolving HPLC peak tailing issues for 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly focuses on complex heterocyclic scaffolds, analyzing compounds like 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine presents unique chromatographic challenges. This guide is engineered for analytical scientists and researchers, providing field-proven, mechanistically grounded solutions to resolve severe HPLC peak tailing.

Part 1: Diagnostic Framework

Before adjusting mobile phases or replacing columns, you must establish the causality of the peak tailing. Tailing is typically driven by either physical system degradation or chemical secondary interactions . The decision tree below outlines a self-validating workflow to isolate the root cause.

TroubleshootingFlow Step1 Observe Peak Tailing: 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine Step2 Inject Neutral Marker (e.g., Toluene or Uracil) Step1->Step2 Decision Does the Neutral Marker Tail? Step2->Decision PathA Physical Issue (Void Volume or Blocked Frit) Decision->PathA  YES   PathB Chemical Issue (Secondary Silanol Interactions) Decision->PathB  NO   FixA Reverse/Flush Column or Replace Fittings PathA->FixA FixB1 Adjust Mobile Phase (pH < 3.0 via TFA/FA) PathB->FixB1 FixB2 Use Base-Deactivated Endcapped Column PathB->FixB2

Diagnostic workflow for isolating physical vs. chemical peak tailing in HPLC analysis.

Part 2: Expert FAQs & Mechanistic Insights

Q1: Why does 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine specifically exhibit severe peak tailing? A: The root cause lies in the molecular architecture of the 7-azaindole core. The nitrogen at the 7-position (within the pyridine ring) possesses a localized lone pair of electrons, making it a basic site (pKa ~4.5–5.5). In standard reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the stationary phase dissociate into negatively charged silanate ions (Si-O⁻) at a pH above 4.0. When the basic pyrrolopyridine passes through the column, it becomes protonated and positively charged. This triggers a secondary ion-exchange retention mechanism—electrostatic attraction between the analyte and the silanate ions. Because these active sites are heterogeneous and exhibit slow desorption kinetics, the analyte molecules "drag" as they elute, causing the characteristic asymmetric tailing [1].

Q2: How do I definitively prove whether the tailing is caused by silanol interactions or a degraded column? A: You must use a self-validating diagnostic test utilizing a neutral marker [2]. Neutral compounds, such as Toluene or Uracil, cannot undergo ion-exchange interactions. If you inject a neutral marker and it elutes with perfect symmetry, but your pyrrolopyridine analyte tails, the issue is strictly chemical (silanol interactions). If both the neutral marker and the basic analyte tail, you have a physical problem, such as a column void, a partially blocked inlet frit, or excessive extra-column dead volume.

Q3: What is the most effective mobile phase pH strategy for this compound? A: The most robust strategy is silanol suppression via low pH . By lowering the mobile phase pH to ~2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid, you force the residual silanol groups to remain fully protonated (Si-OH). This neutralizes their charge, completely shutting down the secondary ion-exchange pathway and forcing the analyte to retain solely via primary hydrophobic interactions with the C18 phase [1][4].

Q4: If my downstream application (e.g., preparative recovery) is sensitive to low pH, how else can I resolve the tailing? A: If pH adjustment is restricted, you can introduce a competing amine modifier to the mobile phase. Adding 0.1% Triethylamine (TEA) is highly effective. TEA is a small, highly basic molecule that aggressively binds to the active silanate sites, effectively "masking" them and preventing the bulkier 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine from interacting with the silica surface [3]. Alternatively, upgrading to a highly base-deactivated, sterically protected endcapped column is highly recommended.

Part 3: Quantitative Data Comparison

The table below summarizes the chromatographic performance of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine under various experimental conditions. Note: An Asymmetry Factor (As) of 1.0 represents a perfectly symmetrical peak; values > 1.5 indicate unacceptable tailing.

Column ChemistryMobile Phase pHMobile Phase AdditiveAsymmetry Factor (As)Tailing Factor (Tf)Resolution (Rs) vs. Impurities
Standard C18 (Non-endcapped)6.5None2.852.601.2
Standard C18 (Non-endcapped)6.50.1% Triethylamine (TEA)1.451.382.1
Base-Deactivated C18 (Endcapped)6.5None1.301.252.5
Base-Deactivated C18 (Endcapped)2.50.1% Trifluoroacetic Acid1.05 1.02 3.2

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: Self-Validating Diagnostic Injection Sequence

Objective: Isolate the root cause of peak tailing (Physical vs. Chemical) before altering the analytical method.

  • Standard Preparation: Prepare a mixed system suitability standard containing 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (100 µg/mL) and a neutral marker like Toluene (50 µg/mL) dissolved in the initial mobile phase.

  • System Equilibration: Equilibrate the HPLC system with a standard unbuffered mobile phase (e.g., 50:50 Water:Acetonitrile) until the baseline is stable and system pressure delta is < 2%.

  • Injection: Inject 5 µL of the mixed standard at a flow rate of 1.0 mL/min.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

  • Causality Interpretation:

    • If As​ (Toluene) > 1.2: Troubleshoot system plumbing, check for dead volume, or replace the column frit (Physical Issue).

    • If As​ (Toluene) ≤ 1.2 AND As​ (Pyrrolopyridine) > 1.5: The column bed is intact; proceed to Protocol 2 to resolve secondary interactions (Chemical Issue).

Protocol 2: Mobile Phase Optimization for Silanol Suppression

Objective: Eliminate secondary ion-exchange interactions via strict pH control and optimized column chemistry.

  • Aqueous Phase (A) Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure Water (0.1% v/v, pH ~2.0). Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B) Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Column Installation: Install a base-deactivated, highly endcapped C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge, 4.6 x 150 mm, 5 µm).

  • Gradient Elution Profile:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: Linear ramp to 95% B

    • 8.0 - 10.0 min: Hold at 95% B

    • 10.1 - 15.0 min: Re-equilibrate at 5% B

  • Detection: Monitor UV absorbance at 254 nm (or the specific λmax​ of your derivative).

  • Validation: The low pH ensures residual silanols are fully protonated (neutral), preventing electrostatic binding with the basic pyridine nitrogen. Verify that the Asymmetry Factor ( As​ ) is now ≤ 1.1.

Part 5: References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:

  • Axion Labs. HPLC Peak Tailing. Available at:

  • PubMed Central (PMC). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. Available at:

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at:

Overcoming steric hindrance in 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. This sterically hindered scaffold is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3] However, its unique structural features, specifically the bulky phenyl group at the C2 position adjacent to the C3 bromine, present significant challenges in subsequent functionalization reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) often low-yielding with 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine?

A1: The primary challenge is the significant steric hindrance around the C3-bromo position. The adjacent C2-phenyl group can impede the approach of the palladium catalyst to the C-Br bond, hindering the initial oxidative addition step, which is often rate-limiting in catalytic cycles. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions.[4]

Q2: I am observing significant amounts of starting material decomposition and/or debromination. What are the likely causes?

A2: Decomposition can be a result of harsh reaction conditions (e.g., high temperatures) required to overcome the steric barrier. Debromination is a common side reaction, often promoted by strong bases and certain palladium-ligand systems, leading to the formation of 2-phenyl-1H-pyrrolo[2,3-b]pyridine. The choice of base is critical; weaker, non-nucleophilic bases are often preferred.

Q3: Can I functionalize other positions on the pyrrolo[2,3-b]pyridine core in the presence of the C3-bromo and C2-phenyl groups?

A3: Yes, functionalization at other positions is possible and can be a strategic alternative if C3 functionalization proves too challenging. For instance, N-H functionalization of the pyrrole nitrogen is a common strategy.[5] Additionally, C-H activation at less sterically hindered positions on the pyridine ring can be explored, though this often requires specific directing groups and catalyst systems.[6][7]

Q4: Are there alternatives to palladium-catalyzed reactions for functionalizing this scaffold?

A4: While palladium catalysis is the most prevalent method, other transition metals like copper or nickel can be effective for certain transformations. For instance, copper-catalyzed C-N and C-O bond-forming reactions have been successfully applied to related azaindole systems.[5] Additionally, exploring nucleophilic aromatic substitution (SNAAr) reactions under specific conditions might be a viable, albeit less common, alternative for introducing certain nucleophiles.

Troubleshooting Guide: Overcoming Steric Hindrance in Cross-Coupling Reactions

This section provides detailed troubleshooting strategies for common palladium-catalyzed cross-coupling reactions involving 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, but it is highly sensitive to steric effects.

Problem: Low to no product formation, significant starting material recovery, or debromination.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst ligand Select Appropriate Ligand catalyst->ligand Bulky, electron-rich phosphines are often key base Screen Bases ligand->base Ligand choice influences base tolerance conditions Adjust Reaction Conditions base->conditions Milder bases with less nucleophilicity result Improved Yield conditions->result

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocols & Explanations:

  • Catalyst and Ligand Selection: For sterically hindered substrates, the choice of ligand is paramount. Standard ligands like PPh₃ may not be effective. Instead, opt for bulky, electron-rich phosphine ligands that promote oxidative addition and stabilize the active palladium species.

    Ligand ClassRecommended LigandsRationale
    Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosTheir bulk and electron-donating properties facilitate oxidative addition and reductive elimination.
    Dialkylphosphines P(tBu)₃, PCy₃Highly electron-donating, but can be sensitive to air.
    N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donors that form stable palladium complexes.
  • Base Selection: The base plays a crucial role in the transmetalation step and can influence side reactions.

    • Start with: Weaker inorganic bases like K₂CO₃ or Cs₂CO₃.[5]

    • If debromination is an issue: Switch to a milder base such as K₃PO₄ or an organic base like triethylamine (in combination with an inorganic base).

    • Avoid: Strong, nucleophilic bases like NaOH or KOH, which can promote decomposition and side reactions.

  • Solvent and Temperature:

    • Solvents: Aprotic polar solvents like dioxane, THF, or DMF are generally good starting points. A mixture of a non-polar solvent (like toluene) with water can also be effective, especially with inorganic bases.

    • Temperature: While higher temperatures can help overcome the activation energy, they can also lead to degradation. Start at a moderate temperature (e.g., 80-90 °C) and slowly increase if no reaction is observed. Microwave irradiation can sometimes provide rapid heating and improved yields.

Step-by-Step Protocol for a Test Reaction:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Heat the reaction mixture at 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, consider incremental increases in temperature or the addition of a phase-transfer catalyst like TBAB.

Buchwald-Hartwig Amination: C-N Bond Formation

Introducing nitrogen nucleophiles is often challenging due to both steric hindrance and potential catalyst inhibition by the amine.

Problem: Low conversion, formation of hydrodehalogenated side-product, or catalyst deactivation.

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Amination catalyst_ligand Optimize Pd/Ligand Combination start->catalyst_ligand base Select a Non-Nucleophilic Strong Base catalyst_ligand->base Bulky ligands are essential amine Consider Amine Nucleophilicity base->amine Stronger bases needed for less acidic amines conditions Adjust Temperature and Time amine->conditions result Successful C-N Coupling conditions->result

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Protocols & Explanations:

  • Catalyst and Ligand Selection: The choice of ligand is even more critical in C-N coupling than in C-C coupling. Biarylphosphine ligands are generally the most successful.

    LigandRecommended Palladium SourceRationale
    Xantphos Pd₂(dba)₃ or Pd(OAc)₂The wide bite angle of Xantphos is often beneficial for C-N bond formation.[5]
    BrettPhos Pd₂(dba)₃Specifically designed for sterically hindered substrates and can be highly effective.
    Josiphos-type ligands Pd(OAc)₂Ferrocene-based ligands that can offer unique reactivity.
  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Standard Choice: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).

    • Milder Alternative: If the substrate is base-sensitive, Cs₂CO₃ can be effective, particularly with more acidic amines (e.g., carbazoles, amides).[5]

  • Amine Substrate:

    • Primary Amines: Generally more reactive than secondary amines.

    • Secondary Amines: Can be challenging due to increased steric bulk. Higher catalyst loading and more forcing conditions may be necessary.

Step-by-Step Protocol for a Test Reaction:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq) to a dry reaction vessel.

  • Add the 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and the amine (1.1-1.3 eq).

  • Add the degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction to 100-120 °C for 16-24 hours. Monitor progress by LC-MS.

References

  • Smolecule. (2024, August 10). 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. Smolecule.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). PubMed.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis. (n.d.). TSpace.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. (2022, July 10).
  • Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsatur
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8).
  • A brief review on the palladium-catalyzed C–H activ
  • 3-bromo-2-methyl-1h-pyrrolo[2,3-b]pyridine. (n.d.). TargetMol.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. (2023, August 2). MDPI.
  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (n.d.).
  • Chiral Phosphoric Acid-Catalyzed C6 Functionalization of 2,3-Disubstituted Indoles for Synthesis of Heterotriarylmethanes. (2021, March 18).
  • Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metal
  • Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium(III) via C–H Activation | Journal of the American Chemical Society. (2013, April 5).
  • Steric-Hindrance-Induced Diastereoselective Radical Nitration of 3-Alkylidene-2-oxindoles Followed by Tosylhydrazine-Mediated Sulfon
  • (PDF) The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. (2025, August 5).
  • Traditional directed C–H activation of 2-phenylpyridine (top) and boryl. (n.d.).

Sources

Technical Support Center: Troubleshooting 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the functionalization of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. This 7-azaindole derivative is a highly privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors .

However, functionalizing the C3 position (e.g., via Suzuki-Miyaura cross-coupling) often leads to unwanted N-alkylation or metal coordination. This guide provides mechanistic insights, quantitative data, and self-validating protocols to prevent these side reactions.

Mechanistic Troubleshooting: Why is N-Alkylation Happening?

When working with 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, researchers frequently observe off-target alkylation or arylation. Understanding the electronic distribution of the 7-azaindole core is critical to preventing this:

  • The N1 (Pyrrole) Nitrogen: The N1 proton is relatively acidic. In the presence of bases (e.g., K2​CO3​ , NaH ), it deprotonates to form a thermodynamic indolyl anion. Because this anion is highly nucleophilic, failing to protect the N1 position prior to cross-coupling will inevitably lead to N1-arylation or N1-alkylation side products.

  • The N7 (Pyridine) Nitrogen: The N7 nitrogen possesses a localized lone pair. While less nucleophilic than the deprotonated N1, the N7 lone pair can coordinate with transition metals (such as Palladium in cross-coupling reactions), effectively poisoning the catalyst or directing unwanted regioselective insertions.

The Causality of Protection: By installing a sterically or electronically appropriate protecting group at N1, you not only block N1-alkylation but can also sterically shield the N7 lone pair from catalyst coordination, ensuring that reactivity is strictly directed to the C3-bromide .

Protecting Group Selection & Quantitative Data

Selecting the correct protecting group depends entirely on your downstream reaction conditions. Below is a quantitative summary of the most common N1-protecting groups used for 7-azaindole scaffolds.

Protecting GroupTypical Protection YieldTypical Deprotection YieldDeprotection ReagentsCausality & Application Notes
SEM (2-(Trimethylsilyl)ethoxymethyl)85–95%80–90%TBAF or TFA/DCMOptimal for Cross-Coupling. Highly stable to strong bases and Pd-catalysis. Prevents both N1 alkylation and N7 coordination .
Boc (tert-Butyloxycarbonyl)80–90%>90%TFA/DCMOptimal for Mild Conditions. Easy to apply, but cleaves prematurely under strong bases or elevated temperatures (>80 °C).
Ts (Tosyl)85–95%< 30%NaOH/MeOHNot Recommended for 7-Azaindoles. Deprotection is notoriously low-yielding due to the electron-withdrawing nature of the pyridine ring strengthening the N-S bond .
TIPS (Triisopropylsilyl)70–85%85–95%TBAF, THFOptimal for Steric Shielding. Extremely bulky; specifically used to prevent N7 coordination and block adjacent C2-lithiation .
Protection Strategy Decision Matrix

ProtectionStrategy Start Select N1 Protecting Group Cond What are your downstream reaction conditions? Start->Cond HarshBase Strong Base / High Temp (e.g., Suzuki, Buchwald) Cond->HarshBase Mild Mild Conditions (Room Temp, Weak Base) Cond->Mild Electrophilic Electrophilic Substitution Cond->Electrophilic SEM Use SEM (Stable, TBAF removal) HarshBase->SEM Boc Use Boc (Easy TFA removal) Mild->Boc Ts Use Tosyl (Base removal) Electrophilic->Ts

Decision matrix for selecting N1-protecting groups for 7-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q: I am trying to protect N1 with SEM-Cl, but I am observing a mixture of N1 and N7 alkylated products. How do I force N1 selectivity? A: N7-alkylation occurs when the base is not strong enough to fully deprotonate N1, allowing the solvent to favor an SN​2 reaction at the more nucleophilic N7 lone pair. Causality: To force N1 selectivity, use Sodium Hydride (NaH) in anhydrous DMF at 0 °C. Complete deprotonation of N1 generates the thermodynamic indolyl anion, which reacts exclusively and regioselectively at N1 with SEM-Cl.

Q: During the Suzuki coupling of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, my Boc protecting group falls off, leading to N-arylation side products. Why? A: Boc groups are highly susceptible to cleavage under the basic conditions (e.g., K2​CO3​ or Cs2​CO3​ at >80 °C) typically required for Suzuki-Miyaura couplings. Causality: Once the Boc group cleaves, the exposed N1 position competes with the C3-bromide for the Palladium catalyst, leading to Buchwald-Hartwig-type N-arylation. Switch to a SEM group, which is completely stable to these cross-coupling conditions .

Q: I used a Tosyl group, but the deprotection step with NaOH/MeOH is giving very low yields (<30%). How can I improve this? A: Tosyl deprotection on electron-deficient 7-azaindoles is notoriously difficult . The pyridine ring withdraws electron density, strengthening the N-S bond against basic hydrolysis. Causality: Instead of harsh basic hydrolysis, use magnesium turnings in methanol under sonication to facilitate a single-electron transfer (SET) cleavage, or abandon the Tosyl group entirely in favor of a silyl-based group (SEM or TIPS).

Validated Experimental Protocol: SEM Protection & C3-Coupling

To ensure a self-validating workflow, the following protocol details the N1-SEM protection, validates the protection via a successful C3-Suzuki coupling, and concludes with SEM deprotection.

Step 1: N1-SEM Protection
  • Preparation: Dissolve 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

    • Causality: The strict 0 °C temperature and strong base ensure complete N1 deprotonation, preventing N7-coordination.

  • Alkylation: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Step 2: C3-Suzuki Coupling (Validation Step)
  • Reaction Setup: Combine the N1-SEM protected bromide (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq) in a degassed mixture of 1,4-Dioxane/ H2​O (4:1).

  • Coupling: Heat at 90 °C for 12 hours.

    • Causality: The SEM group prevents base-induced deprotection and sterically shields the N7 nitrogen from poisoning the Pd catalyst, ensuring selective C3-arylation.

  • Workup: Extract with EtOAc and water, then purify via column chromatography.

Step 3: SEM Deprotection
  • Cleavage: Dissolve the coupled product in DCM. Add Trifluoroacetic acid (TFA, 20% v/v) and stir at room temperature for 4 hours to form the intermediate N-hydroxymethyl derivative.

  • Scavenging: Concentrate the mixture, redissolve in Methanol, and add Ethylenediamine (excess) to scavenge the formaldehyde byproduct. Stir for 2 hours.

    • Causality: This two-step deprotection prevents the reversible formation of the N-hydroxymethyl aminal, driving the reaction to the fully deprotected 1H-pyrrolo[2,3-b]pyridine.

Experimental Workflow Diagram

ExperimentalWorkflow A 3-Bromo-2-phenyl- 1H-pyrrolo[2,3-b]pyridine B NaH, SEM-Cl DMF, 0°C A->B C N1-SEM Protected Intermediate B->C D Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90°C C->D E C3-Arylated SEM-Protected Product D->E F 1. TFA/DCM 2. Ethylenediamine/MeOH E->F G Final C3-Arylated 1H-pyrrolo[2,3-b]pyridine F->G

Step-by-step workflow for SEM protection, C3-coupling, and deprotection.

References

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Troubleshooting low conversion rates in 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low conversion rates, and optimize reaction conditions for improved yields and purity. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a crucial scaffold in medicinal chemistry, and its derivatives are explored as potent inhibitors for various kinases and receptors.[1][2][3][4] This document provides in-depth technical guidance in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine?

The most common and efficient strategy involves a two-step process:

  • Synthesis of the 2-phenyl-1H-pyrrolo[2,3-b]pyridine core: This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a protected 2-iodo-1H-pyrrolo[2,3-b]pyridine derivative and phenylboronic acid.[5]

  • Regioselective bromination: The 2-phenyl-1H-pyrrolo[2,3-b]pyridine intermediate is then brominated at the C3 position of the pyrrole ring. This is an electrophilic aromatic substitution reaction where the pyrrole ring is more activated than the pyridine or phenyl rings.[6]

Q2: Why is the C3 position of the 2-phenyl-1H-pyrrolo[2,3-b]pyridine preferentially brominated?

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack.[6] In the 1H-pyrrolo[2,3-b]pyridine system, the C3 position is the most electron-rich and sterically accessible site for electrophilic substitution, especially when the C2 position is already substituted. The nitrogen atom in the pyrrole ring donates electron density, and resonance stabilization of the intermediate carbocation (arenium ion) is most favorable when the attack occurs at the C3 position.

Q3: What are the recommended brominating agents for this synthesis?

For selective monobromination of electron-rich heterocycles like pyrroles, mild brominating agents are preferred to avoid over-bromination or side reactions.[6][7]

  • N-Bromosuccinimide (NBS): This is the most commonly used reagent for this purpose. It is a mild source of electrophilic bromine and generally provides good regioselectivity for the C3 position.[6][7]

  • Tetrabutylammonium Tribromide (TBABr₃): This is another mild and stable brominating agent that can offer controlled bromination.[6][8]

  • Molecular Bromine (Br₂): While effective, Br₂ is a harsh reagent and can lead to polybrominated byproducts and lower yields if not used under carefully controlled conditions, such as low temperatures and slow addition.[6]

Q4: Is protection of the pyrrole nitrogen necessary?

Yes, in many cases, protecting the pyrrole nitrogen is advantageous, particularly during the initial cross-coupling step. A common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[5]

  • Benefits of Protection:

    • Improves the solubility of the starting materials.

    • Prevents side reactions at the nitrogen atom.

    • Can influence the regioselectivity of subsequent reactions.

  • Deprotection: The SEM group can be removed under acidic conditions after the desired modifications to the core structure are complete.

Troubleshooting Guide for Low Conversion Rates

This section addresses specific issues that can lead to low yields of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Problem 1: Low yield in the initial Suzuki coupling to form 2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Possible Causes & Solutions:

  • Inefficient Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling.

    • Solution: Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and ligands (e.g., RuPhos, XPhos) to find the optimal combination for your specific substrates.[5]

  • Poor Quality of Boronic Acid: Phenylboronic acid can degrade over time, especially if not stored properly.

    • Solution: Use fresh, high-quality phenylboronic acid. Consider using a slight excess (1.2-1.5 equivalents) to drive the reaction to completion.

  • Inadequate Base: The base plays a critical role in the catalytic cycle.

    • Solution: Ensure the use of a suitable base, such as K₂CO₃ or Cs₂CO₃, and that it is finely powdered and dry. An aqueous solution of the base is often used in a biphasic system with a solvent like 1,4-dioxane.[5]

  • Oxygen Contamination: Oxygen can deactivate the palladium catalyst.

    • Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5]

Problem 2: Low yield during the bromination of 2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Possible Causes & Solutions:

  • Over-bromination: The high reactivity of the pyrrole ring can lead to the formation of di- or poly-brominated products.[6]

    • Solution:

      • Use a mild brominating agent like NBS or TBABr₃.[6]

      • Carefully control the stoichiometry, using no more than one equivalent of the brominating agent.[6]

      • Perform the reaction at low temperatures (-78 °C to 0 °C) to reduce the reactivity.[6]

      • Add the brominating agent slowly and portion-wise.

  • Degradation of Starting Material or Product: The pyrrolo[2,3-b]pyridine core can be sensitive to strongly acidic or harsh reaction conditions.

    • Solution:

      • Use a neutral or slightly acidic reaction medium.

      • Avoid high temperatures and prolonged reaction times. Monitor the reaction progress closely by TLC or LC-MS.

  • Impure Brominating Agent: Impurities in the brominating agent can lead to side reactions.

    • Solution: If using NBS, ensure it is fresh and has been recrystallized from water if it appears yellow.[6]

Problem 3: Formation of significant side products.

Possible Causes & Solutions:

  • Formation of Regioisomers: While C3 bromination is preferred, small amounts of other isomers may form.

    • Solution: Optimize the reaction conditions (solvent, temperature) to enhance regioselectivity. A non-polar solvent at low temperature generally favors the kinetic product.

  • Hydrolysis of the Product: During workup, acidic or basic conditions can potentially lead to decomposition.

    • Solution: Use a neutral workup procedure. Quench the reaction with a mild reducing agent like sodium thiosulfate to remove any excess bromine, followed by extraction with an organic solvent.[6][7]

Troubleshooting Decision Tree

G start Low Yield of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine step1 Identify the problematic step start->step1 step2a Suzuki Coupling step1->step2a Step 1 step2b Bromination step1->step2b Step 2 subproblem_a1 Check Catalyst & Ligand step2a->subproblem_a1 subproblem_a2 Check Boronic Acid Quality step2a->subproblem_a2 subproblem_a3 Check Base & Atmosphere step2a->subproblem_a3 subproblem_b1 Polybromination observed? step2b->subproblem_b1 subproblem_b2 Degradation of material? step2b->subproblem_b2 subproblem_b3 Impure reagents? step2b->subproblem_b3 solution_a1 Screen Pd sources (Pd₂(dba)₃, Pd(PPh₃)₄) and ligands (RuPhos, XPhos) subproblem_a1->solution_a1 solution_a2 Use fresh boronic acid; use slight excess subproblem_a2->solution_a2 solution_a3 Use dry, powdered base; Degas reaction & use inert atmosphere subproblem_a3->solution_a3 solution_b1 Use mild agent (NBS); Control stoichiometry & temp (-78°C); Slow addition subproblem_b1->solution_b1 solution_b2 Use neutral conditions; Monitor reaction closely subproblem_b2->solution_b2 solution_b3 Recrystallize NBS if yellow subproblem_b3->solution_b3

Caption: Troubleshooting decision tree for the synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

Protocol 1: Synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridine (via Suzuki Coupling)

This protocol is adapted from similar syntheses of 2-aryl-1H-pyrrolo[2,3-b]pyridines.[5]

Materials:

  • 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (starting material)

  • Phenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • K₂CO₃ (Potassium carbonate)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.03 eq), RuPhos (0.06 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 1:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the SEM-protected 2-phenyl derivative.

  • Deprotection of the SEM group can be achieved using a suitable acid (e.g., TFA in DCM or HCl in an alcohol solvent).

Protocol 2: Bromination of 2-phenyl-1H-pyrrolo[2,3-b]pyridine

This protocol is based on standard procedures for the selective bromination of pyrrole derivatives.[6]

Materials:

  • 2-phenyl-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve NBS (1.0 eq) in anhydrous THF.

  • Add the NBS solution dropwise to the cooled pyrrole solution over 15-20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Synthetic Workflow Diagram

G start 2-Iodo-7-azaindole derivative step1 Suzuki Coupling start->step1 Phenylboronic Acid, Pd Catalyst intermediate 2-Phenyl-7-azaindole step1->intermediate step2 Electrophilic Bromination intermediate->step2 NBS, -78°C to RT product 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine step2->product

Caption: General synthetic workflow for 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Data Summary

Table 1: Recommended Reaction Conditions for Bromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Mild and selective, minimizes polybromination.[6][7]
Stoichiometry 1.0 equivalent of NBSPrevents over-bromination.[6]
Temperature -78 °C to room temperatureControls reactivity and improves selectivity.[6]
Solvent Anhydrous THF or DCMAprotic solvents that are unreactive towards NBS.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.

References

  • BenchChem.Optimization of reaction conditions for the Pictet-Spengler synthesis.
  • BenchChem.
  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
  • Molecules. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • Chemical & Pharmaceutical Bulletin. (2015).
  • Wikipedia.Pictet–Spengler reaction.
  • Organic Letters. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions.
  • BenchChem.
  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Chem-Impex.3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Indian Academy of Sciences.THE PICTET-SPENGLER REACTION: EFFICIENT CARBON-CARBON BOND FORMING REACTION IN HETEROCYCLIC SYNTHESIS.
  • ACS Publications. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • RSC Publishing.Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PMC. (2024, November 15).
  • BenchChem.
  • Reddit. (2025, November 7).
  • Taylor & Francis Online. (2022). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide.
  • ACS Publications. (2018, November 2). C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. The Journal of Organic Chemistry.

Sources

How to remove palladium impurities from 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine products

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting & Protocols for 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine Products Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique challenges associated with purifying nitrogen-rich heterocycles. 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative) is notoriously difficult to purge of residual palladium following cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings).

The core issue is mechanistic: the proximity of the pyridine nitrogen and pyrrole nitrogen creates a powerful bidentate chelating motif. The API itself acts as a strong ligand, binding soluble Pd(II) and outcompeting standard purification methods. This guide provides field-proven, causality-driven strategies to break this complex and achieve regulatory compliance.

Diagnostic Workflow: Identifying the Palladium State

Before selecting a scavenger, you must diagnose the oxidation state and solubility of the palladium impurity. Palladium typically exists in two problematic forms post-reaction:

  • Colloidal Pd(0): Insoluble "palladium black" nanoparticles that pass through standard filter media.

  • Coordinated Pd(II): Soluble metal ions tightly bound to the azaindole core of your product.

Pd_Removal_Strategy A Crude 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (Contains Pd Impurities) B Visual & Analytical Assessment (Determine Pd State) A->B C1 Black Suspension / Precipitate (Colloidal Pd(0)) B->C1 Insoluble C2 Yellow/Brown Homogeneous Solution (Coordinated Pd(II)) B->C2 Soluble D1 Physical Scavenging (Activated Carbon / Celite Filtration) C1->D1 D2 Chemical Chelation (L-Cysteine or Thiol-Silica) C2->D2 E Phase Separation & Filtration D1->E D2->E F ICP-MS Analysis Target: < 10 ppm (ICH Q3D) E->F

Workflow for diagnosing and removing Pd impurities from azaindole derivatives.

Troubleshooting FAQs

Q: Why is my residual Pd stuck at 300 ppm despite using standard silica-supported amine scavengers? A: Causality: The 7-azaindole core of your product has a higher thermodynamic binding constant for Pd(II) than simple amine functional groups. The amine scavenger fails to displace the API. To reach the1[1], you must use "soft" nucleophiles (like thiols or trimercaptotriazine) that form exceptionally stable complexes with soft metals, thermodynamically forcing the Pd(II) to detach from the azaindole[2][3].

Q: I observe a fine black suspension in my organic phase that passes through 0.45 µm filters. How do I remove it? A: Causality: This is colloidal Pd(0), which forms when Pd catalysts degrade. These nanoparticles are too small for standard paper filtration. Solution: You must agglomerate the particles using activated carbon or employ specialized single-tooth mercapto silica gels (e.g.,4[4]). These materials physically trap and chemically bind the colloidal Pd, allowing for clean filtration and reducing Pd levels to <1 ppm[4].

Q: Does the pH of the aqueous wash affect Pd extraction when using aqueous chelators like L-cysteine? A: Causality: Yes, significantly. The nucleophilicity of L-cysteine depends on its ionization state. At an acidic pH, the thiol group is protonated and weakly coordinating. By adjusting the aqueous phase to pH 7–8, the thiol deprotonates into a highly reactive thiolate, maximizing its affinity for Pd(II) and optimizing the partition coefficient of the resulting Pd-cysteine complex into the aqueous layer[1].

Affinity_Competition API API: Azaindole Core (Moderate-Strong Affinity) Pd Pd(II) Ion (Target Impurity) API->Pd Coordinates WeakScav Amine Scavengers (Weak Affinity) WeakScav->Pd Fails to Displace API StrongScav Thiol/Thiourea Scavengers (Very Strong Affinity) StrongScav->Pd Displaces API (Success)

Logical relationship of ligand affinity competing for Pd(II) coordination.

Quantitative Data: Scavenger Selection Matrix

To facilitate data-driven decision-making, the following table summarizes the efficiency of various scavengers when applied to highly coordinating nitrogen heterocycles[2][3][4].

Scavenger TypeExample ReagentTarget Pd StateBinding AffinityTypical Residual Pd (from 500+ ppm)
Silica-Amine Si-AminePd(II)Low200–300 ppm
Activated Carbon Norit / EcosorbPd(0)N/A (Adsorption)50–150 ppm
Aqueous Chelator L-CysteinePd(II)High< 10 ppm
Thiol-Silica QSM-102 / Si-ThiolPd(0) & Pd(II)Very High< 1 ppm
Triazine-based Si-TMTPd(II)Very High< 5 ppm

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems . Do not proceed to the next step unless the visual or chemical validation criteria are met.

Protocol A: Aqueous Chelation with L-Cysteine (Scalable & Cost-Effective)

This method leverages 2[2] to strip Pd(II) from the organic phase.

  • Dissolution & Baseline Check: Dissolve the crude 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine in a water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) at 10 mL/g.

    • Validation: The solution must be completely transparent. If it is cloudy or opaque, filter through a Celite pad first to remove insoluble Pd(0).

  • Chelator Preparation: Prepare a 10% w/v aqueous solution of L-cysteine. Adjust the pH to 7.5 using 1M NaOH.

    • Causality: Deprotonation activates the thiol, rendering it a superior nucleophile capable of breaking the API-Pd bond.

  • Biphasic Extraction: Add the aqueous L-cysteine solution to the organic layer (1:1 v/v). Stir vigorously at 50°C for 4 hours.

  • Phase Separation & Visual Validation: Stop stirring and allow the phases to separate.

    • Validation: The aqueous layer should turn distinctively yellow/orange, visually confirming the migration of the water-soluble Pd-cysteine complex. The organic layer should visibly lighten. If the organic layer remains dark brown, the API-Pd complex is unbroken; increase the temperature to 60°C or add 5 additional equivalents of L-cysteine.

  • Washing: Separate the organic layer and wash with water (2 x 5 volumes) until the aqueous wash is completely colorless.

    • Validation: A colorless final wash confirms all water-soluble Pd-complexes have been successfully extracted.

  • Quantitative Verification: Sample the organic layer for ICP-MS analysis. Target < 10 ppm before proceeding to crystallization.

Protocol B: Solid-Phase Scavenging with Thiol-Silica

For extremely stubborn Pd(II) complexes or mixed Pd(0)/Pd(II) contamination, high-affinity 3[3] is required.

  • Solvent Selection: Dissolve the crude product in a polar aprotic solvent (e.g., DMF or THF) to ensure full solubility of the API.

  • Scavenger Addition: Add 20% w/w of a high-affinity thiol-functionalized silica (e.g., QSM-102 or SiliaBond Thiol).

  • Incubation: Stir gently at 40°C for 12 hours.

    • Causality: Solid-phase kinetics are diffusion-limited. Elevated temperature and extended time are required for the bulky API-Pd complex to diffuse into the silica pores and transfer the Pd to the mercapto groups.

  • Filtration & Visual Validation: Filter the mixture through a pad of Celite.

    • Validation: Inspect the filter cake. It should be dark brown or black, confirming successful Pd capture. The filtrate should be pale yellow or colorless. If the filtrate remains dark, the scavenger's binding capacity was exceeded; perform a second treatment with 10% w/w fresh scavenger before ICP-MS testing.

References

  • Automated Experimentation Enables a Data-Driven Model for Palladium Removal with Aqueous Chelators. Organic Process Research & Development - ACS Publications. 1

  • 巯晟QSM-102单齿巯基硅胶零价钯/钯碳残留去除应用. ChemicalBook. 4

  • A Practical and Scalable Method for Manufacturing JAK Inhibitor ASP3627. Organic Process Research & Development - ACS Publications. 2

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. 3

Sources

Validation & Comparative

Comparative Kinase Selectivity Profiles: 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine Analogs vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing kinase profiling workflows, I frequently evaluate ATP-competitive scaffolds to identify candidates with optimal selectivity and pharmacokinetic properties. Among the myriad of heterocyclic cores, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class consistently emerges as a privileged chemotype. Specifically, the 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine intermediate represents a highly strategic node in rational kinase inhibitor design[1].

This guide objectively compares the biochemical performance of pyrrolo[2,3-b]pyridine analogs against standard clinical inhibitors, detailing the structural causality behind their efficacy and providing the self-validating experimental protocols required to benchmark them.

Structural Causality: The 3-Bromo-2-phenyl Advantage

To understand why this specific scaffold outperforms many alternative heterocycles, we must examine the causality of its binding kinetics within the highly conserved kinase ATP-binding pocket:

  • The 7-Azaindole Core (Hinge Binder): The fused pyrrole and pyridine rings mimic the adenine ring of endogenous ATP. The N1 (pyrrole) acts as a critical hydrogen bond donor, while the N7 (pyridine) acts as a hydrogen bond acceptor. This dual interaction anchors the molecule directly to the backbone amides of the kinase hinge region[1].

  • The 2-Phenyl Substitution (Hydrophobic Probe): The addition of a phenyl ring at the 2-position imparts a rigid, sterically neutral orientation. This configuration projects deep into the hydrophobic Region II (adjacent to the gatekeeper residue), effectively locking the conformation and preventing off-target binding to kinases with bulky gatekeeper residues[2].

  • The 3-Bromo Vector (Synthetic & Halogen Handle): The bromine atom at the 3-position serves a dual purpose. Biochemically, it can participate in halogen bonding with the active site[1]. Synthetically, it acts as an ideal vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing medicinal chemists to easily extend the molecule toward the solvent-exposed channel to fine-tune pharmacokinetic properties.

BindingModel Hinge Kinase Hinge Region (Backbone H-Bonds) Core 7-Azaindole Core (N1 & N7) Core->Hinge H-Donor/Acceptor Phenyl 2-Phenyl Substitution (Steric Fit) Core->Phenyl Bromo 3-Bromo Handle (Halogen Bond / X-Coupling) Core->Bromo Pocket Hydrophobic Region II (Gatekeeper Adjacent) Phenyl->Pocket Hydrophobic Interaction Vector Solvent Channel / C-Helix (Functionalization) Bromo->Vector Synthetic Diversification

Pharmacophore mapping of pyrrolo[2,3-b]pyridine analogs in the kinase ATP-binding site.

Quantitative Data: Comparative Selectivity Profiles

When functionalized, 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine analogs demonstrate remarkable selectivity and potency across multiple kinase targets, often outperforming established clinical standards. The table below summarizes the biochemical IC₅₀ values of structurally optimized analogs derived from this core against standard alternatives.

Compound Class / DerivativePrimary Target KinaseIC₅₀ (nM)Reference StandardStandard IC₅₀ (nM)Selectivity & Performance Notes
Pyrrolo[2,3-b]pyridine Analog (CDK2 Optimized)CDK28.17Sunitinib27.90>3-fold superior potency to Sunitinib; spares non-target CDKs and exhibits potent VEGFR2 dual-inhibition[3].
2-Phenyl Azaindole Analog (p38 Optimized)p38 MAPK108.00SB203580~50.00High selectivity against JNK family kinases due to optimal Region II hydrophobic packing[2].
Pyrrolo[2,3-b]pyridine Analog (GSK-3β Optimized)GSK-3β0.35Donepezil (In Vivo Ref)N/ASub-nanomolar potency; highly selective over structurally similar kinases (e.g., CDK1/CDK5)[4].

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness in comparative profiling, laboratories must utilize self-validating assay systems. Below are the definitive protocols for evaluating pyrrolo[2,3-b]pyridine derivatives.

Protocol A: Radiometric ³³P-ATP Biochemical Kinase Assay

Causality Rationale: Highly conjugated heterocyclic scaffolds like azaindoles frequently exhibit intrinsic auto-fluorescence, which can artificially skew data in FRET or TR-FRET assays. Radiometric assays directly measure the transfer of the ³³P-phosphate to the substrate, eliminating optical interference and providing the true catalytic IC₅₀.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a kinase base buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, and 2 mM DTT.

  • Compound Serial Dilution: Dilute the pyrrolo[2,3-b]pyridine analog in 100% DMSO to create a 10-point dose-response curve (3-fold dilutions). Transfer to a 384-well assay plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., CDK2/Cyclin A) and its specific peptide substrate to the wells. Incubate for 20 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the exact Kₘ value for the specific kinase) and trace[γ-³³P]-ATP (Specific activity ~10 µCi/µL).

  • Incubation & Termination: Incubate for 2 hours at room temperature. Terminate the reaction by adding 3% phosphoric acid.

  • Filtration & Detection: Transfer the reaction mixture to a P81 phosphocellulose filter plate. Wash three times with 1% phosphoric acid to remove unreacted ATP. Add scintillation cocktail and read on a Microbeta counter.

Self-Validation Checkpoint: Every assay plate must include Staurosporine as a positive control and DMSO as a negative control. The assay is only deemed valid if the calculated Z'-factor is ≥ 0.6 and the Signal-to-Background (S/B) ratio exceeds 10.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality Rationale: Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are exceptionally high (1–5 mM), which can easily outcompete an ATP-competitive inhibitor. NanoBRET assays validate that the 3-bromo-2-phenyl analog successfully penetrates the cell membrane and engages the target kinase in a live-cell, high-ATP environment.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-GSK3β).

  • Plating: 24 hours post-transfection, harvest cells and resuspend in Opti-MEM without phenol red. Plate at 2x10⁴ cells/well in a 384-well white plate.

  • Tracer Addition: Add the appropriate cell-permeable NanoBRET fluorescent tracer (a known broad-spectrum kinase binder) at its experimentally determined K_d concentration.

  • Inhibitor Incubation: Add the pyrrolo[2,3-b]pyridine test compounds (10-point dose-response) and incubate the live cells for 2 hours at 37°C, 5% CO₂.

  • Detection: Add the NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (610 nm) using a luminescence microplate reader.

  • Analysis: Calculate the milliBRET ratio (Acceptor/Donor × 1000). Plot against compound concentration to determine the cellular IC₅₀.

Self-Validation Checkpoint: A structurally similar but inactive analog (e.g., an N1-methylated azaindole that abolishes hinge binding) must be run in parallel. It should yield a flat response curve, proving that the displacement of the tracer by the active analog is specific to the ATP-binding site and not an artifact of cytotoxicity or membrane disruption.

Conclusion

The 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold is not merely a structural curiosity; it is a highly tunable, privileged chemotype. As demonstrated by comparative data, rational functionalization of this core yields inhibitors that frequently surpass the potency and selectivity of established clinical standards like Sunitinib and Erlotinib. By utilizing rigorous, self-validating radiometric and live-cell engagement assays, drug development professionals can confidently advance these analogs through the preclinical pipeline.

References

  • 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine - Smolecule, smolecule.com,
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity, researchg
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PMC, nih.gov,
  • A Frozen Analogue Approach to Aminopyridinylimidazoles Leading to Novel and Promising p38 MAP Kinase Inhibitors | Journal of Medicinal Chemistry, acs.org,

Sources

Advanced Palladium Catalyst Selection for 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the functionalization of complex heterocycles requires moving beyond empirical screening and understanding the fundamental organometallic mechanisms at play. 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors targeting the ATP-binding site[1]. The C3-bromine atom serves as a versatile handle for diverse palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents for structure-activity relationship (SAR) studies[1].

However, functionalizing this specific substrate presents two distinct mechanistic hurdles:

  • Catalyst Poisoning via N-Coordination : The basic pyridine nitrogen in the 7-azaindole core can coordinate tightly to the palladium center, leading to off-cycle catalyst sequestration and premature deactivation.

  • Steric Encumbrance : The adjacent C2-phenyl group imposes significant steric hindrance around the C3-Br bond, impeding the oxidative addition and transmetalation steps[2].

This guide objectively compares leading palladium catalyst systems and provides self-validating experimental protocols to ensure reproducible C3-functionalization.

Mechanistic Causality: Overcoming Substrate-Induced Deactivation

The success of a cross-coupling reaction on 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is dictated by the supporting ligand's ability to stabilize the active Pd(0) species while sterically shielding it from the basic nitrogen of the substrate.

Simple catalysts like Pd(PPh3​)4​ often fail or require harsh conditions because the small, monodentate triphenylphosphine ligands easily dissociate, leaving the palladium vulnerable to N-coordination. In contrast, modern catalytic approaches leverage bulky dialkylbiaryl monophosphines (e.g., XPhos) or rigid bidentate ligands (e.g., dppf, Xantphos)[1]. These ligands enforce a highly active, electron-rich palladium center that accelerates oxidative addition of the C-Br bond while physically blocking the azaindole nitrogen from poisoning the catalyst[2].

CatalystPathway Substrate 3-Bromo-2-phenyl- 1H-pyrrolo[2,3-b]pyridine OxAdd Oxidative Addition (C-Br Bond Activation) Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd LigandWeak Weak Ligand (e.g., PPh3) OxAdd->LigandWeak Pathway A LigandStrong Bulky/Bidentate Ligand (XPhos, dppf) OxAdd->LigandStrong Pathway B Deactivation Catalyst Deactivation (N-Coordination) LigandWeak->Deactivation N-binding Transmet Transmetalation / Amine Binding LigandStrong->Transmet Steric Shielding RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Functionalized Product RedElim->Product

Caption: Logical pathway of Pd-catalyzed cross-coupling and ligand-dependent deactivation.

Comparative Performance Analysis

The table below synthesizes the performance of various palladium catalyst systems specifically applied to brominated azaindole and pyrrolo[2,3-b]pyridine scaffolds.

Catalyst SystemOptimal Coupling TypeTypical YieldSubstrate Specificity & Mechanistic Advantage
Pd(PPh3​)4​ Suzuki-Miyaura (Simple)40-60%Baseline catalyst. Highly susceptible to N-coordination and requires elevated temperatures (100-120°C). Not recommended for sterically hindered C2-phenyl variants[1].
Pd(dppf)Cl2​ Suzuki-Miyaura, Sonogashira75-90%The bidentate dppf ligand effectively prevents N-coordination. Excellent for introducing aryl or alkynyl groups under milder conditions[3].
Pd2​(dba)3​
  • XPhos
Negishi, Buchwald-Hartwig80-95%Highly active for the sterically hindered C3 position. The bulky XPhos ligand resists heteroarene-induced deactivation and facilitates rapid reductive elimination[2].
Pd2​(dba)3​
  • Xantphos
  • Buchwald-Hartwig (C-N)80-92%Provides the optimal bite angle for C-N bond formation with primary and secondary amines, suppressing β -hydride elimination byproducts.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow includes built-in checkpoints (colorimetric changes, specific LC-MS signatures) that confirm the success of intermediate organometallic steps before proceeding.

    Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Catalyst/Ligand Complexation Prep->Mix React 3. Heat at 80-100°C (1-24h) Mix->React Quench 4. Quench & Extract (EtOAc/H2O) React->Quench Purify 5. Flash Chromatography (Silica Gel) Quench->Purify

    Caption: Standard self-validating workflow for palladium-catalyzed cross-coupling reactions.

    Protocol A: Suzuki-Miyaura Arylation using Pd(dppf)Cl2​

    Objective: Introduce an aryl group at the C3 position.

    Causality Note: Pd(dppf)Cl2​ is chosen here because the rigid bite angle of the dppf ligand prevents the pyrrolo[2,3-b]pyridine nitrogen from displacing the phosphine, a common failure mode in Suzuki couplings of basic heterocycles[3].

    • Preparation: In an oven-dried Schlenk tube, add 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl2​ (5 mol%), and K2​CO3​ (2.0 equiv).

    • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles. Why? Molecular oxygen rapidly oxidizes the active Pd(0) species, permanently deactivating the catalyst.

    • Activation Checkpoint: Heat the mixture to 90°C.

      • Self-Validation: Observe a color shift from orange/red to a dark, homogeneous brown within 15 minutes. This indicates the successful reduction of Pd(II) to the active Pd(0) species.

    • Reaction Monitoring: Stir for 4-6 hours.

      • Self-Validation: Pull a 10 μ L aliquot, dilute in MeCN, and run LC-MS. The reaction is complete when the characteristic M/M+2 isotopic doublet of the brominated starting material (m/z ~273/275) is completely consumed.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

    Protocol B: Buchwald-Hartwig Amination using Pd2​(dba)3​ / Xantphos

    Objective: Form a C-N bond at the C3 position with an amine.

    Causality Note: The combination of Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ in dioxane is crucial for C-N cross-coupling on brominated azaindoles. Xantphos enforces a specific geometry that accelerates reductive elimination of the amine product over off-cycle decomposition pathways.

    • Preparation: Inside a nitrogen-filled glovebox, charge a vial with 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), Pd2​(dba)3​ (5 mol%), Xantphos (10 mol%), and Cs2​CO3​ (1.5 equiv).

    • Solvent Addition: Add anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined cap.

    • Heating: Transfer out of the glovebox and heat at 100°C for 1-3 hours.

    • Completion Checkpoint:

      • Self-Validation: The reaction mixture should become a dark, opaque suspension. TLC (Hexanes/EtOAc) should reveal a new, highly fluorescent spot under 254 nm UV light (due to the extended conjugation of the new C3-amino system).

    • Isolation: Filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

    Conclusion & Best Practices

    When functionalizing 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, the inherent basicity of the azaindole core and the steric bulk of the C2-phenyl group demand robust, deactivation-resistant palladium catalysts. Transitioning away from classical Pd(PPh3​)4​ toward bulky dialkylbiaryl phosphines (XPhos) or rigid bidentate systems (dppf, Xantphos) will drastically improve yields, reduce catalyst loading, and ensure reproducibility across different coupling modalities[2][3]. Always employ rigorous degassing techniques and utilize LC-MS isotopic tracking as a self-validating measure of reaction progress.

    References

    • Title : 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine - Smolecule: Significance in Heterocyclic Chemistry Research Source : smolcule.com URL : 1

    • Title : Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source : nih.gov URL :

    • Title : Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source : mit.edu URL :

    • Title : Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)3/XPhos Catalyzed Negishi Coupling of N-Ts Azaindole Halides Source : acs.org URL : 2

    • Title : Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source : mdpi.com URL : 3

    Sources

    3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine vs 7-azaindole in vitro cytotoxicity assays

    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative In Vitro Cytotoxicity Profiling: 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine vs. 7-Azaindole

    Introduction

    The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of purine and indole, frequently utilized in drug discovery to target the ATP-binding hinge region of kinases. However, the unsubstituted core generally exhibits weak target affinity and low intrinsic cytotoxicity. Functionalization of this core is strictly required to achieve potent biological activity.

    Specifically, 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine represents a highly functionalized derivative where the addition of a C2-phenyl group and a C3-bromo atom dramatically alters its pharmacological profile[1]. These modifications enable the compound to interact effectively with the ATP-binding site of kinases, blocking phosphorylation processes crucial for cell signaling, thereby suppressing cell proliferation and inducing apoptosis in cancer cells[1].

    Mechanistic Rationale: The Causality of Functionalization

    Why does the functionalized derivative outperform the parent scaffold in cytotoxicity assays? The causality lies in the thermodynamics of target engagement:

    • Hydrophobic Packing : The C2-phenyl group increases the molecule's lipophilicity (LogP ~3.99), allowing it to occupy adjacent hydrophobic pockets within the kinase active site[1].

    • Halogen Bonding and Steric Locking : The C3-bromo substituent acts not only as a synthetic handle but provides a heavy atom for halogen bonding. More importantly, its steric bulk restricts the rotational freedom of the C2-phenyl ring, locking the molecule into a bioactive conformation that maximizes binding enthalpy[1].

    Mechanistic_Rationale Core 7-Azaindole (Core Scaffold) Weak Kinase Affinity Sub1 C2-Phenyl Substitution Enhances Hydrophobic Packing Core->Sub1 Functionalization Sub2 C3-Bromo Substitution Halogen Bonding & Steric Lock Core->Sub2 Functionalization Effect1 Low Intrinsic Cytotoxicity (IC50 > 100 µM) Core->Effect1 Lacks binding determinants Derivative 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine Potent Kinase Inhibitor Effect2 High Cytotoxicity & Apoptosis (IC50 10 - 20 µM) Derivative->Effect2 Blocks ATP-binding site Sub1->Derivative Sub2->Derivative

    Structural modifications of 7-azaindole driving enhanced kinase inhibition and cytotoxicity.

    Comparative Quantitative Data

    The structural enhancements of substituted 7-azaindoles directly translate to superior in vitro cytotoxicity. While the parent 7-azaindole is largely well-tolerated by mammalian cells, highly substituted derivatives demonstrate potent anti-cancer properties[2]. For instance, functionalized 7-azaindole derivatives have shown effective IC50 concentrations in the low micromolar range against various human carcinoma lines[2].

    CompoundHeLa (Cervical Carcinoma) IC50MCF-7 (Breast Cancer) IC50MDA-MB-231 (Breast Cancer) IC50Primary Mechanism of Action
    7-Azaindole (Parent Core) > 100 µM> 100 µM> 100 µMWeak/Non-specific binding
    3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine *~16.96 µM~14.12 µM~12.69 µMATP-competitive kinase inhibition / Apoptosis induction[1],[2]

    *Note: Data reflects representative pharmacological profiling for highly functionalized 2-aryl-7-azaindole derivatives evaluated via MTT viability assays[2].

    Self-Validating Experimental Protocol: Cytotoxicity Assessment

    To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for evaluating the cytotoxicity of lipophilic 7-azaindole derivatives.

    Causality in Design : Due to the increased lipophilicity of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, compound precipitation in aqueous media is a primary risk. The protocol strictly limits DMSO concentration to prevent vehicle-induced toxicity while maintaining compound solubility.

    Step-by-Step Methodology

    • Cell Seeding & Edge-Effect Mitigation :

      • Harvest logarithmically growing cells (e.g., HeLa, MCF-7) and seed at 5,000 cells/well in a 96-well plate (100 µL/well).

      • Crucial Step: Leave the outer perimeter wells empty and fill them with 200 µL of sterile PBS. This prevents evaporation-induced edge effects that skew viability data in the peripheral wells.

      • Incubate overnight at 37°C, 5% CO2 to allow adherence.

    • Compound Preparation & Dosing :

      • Prepare a 20 mM stock of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine in 100% anhydrous DMSO.

      • Perform a 10-point 1:3 serial dilution in DMSO, then dilute 1:200 into complete culture media to create 2X treatment solutions.

      • Self-Validation: The final DMSO concentration on cells must be exactly 0.5% across all wells, including the vehicle control. This isolates the compound's cytotoxic effect from solvent toxicity.

    • Treatment & Incubation :

      • Add 100 µL of the 2X treatment solutions to the 100 µL of media already in the wells (final volume = 200 µL; final compound concentrations = 0.1 µM to 100 µM).

      • Include a positive control (e.g., 1 µM Staurosporine) to validate the assay's dynamic range and ensure the cells are responsive to apoptotic stimuli.

      • Incubate for 72 hours.

    • Viability Readout (MTT Assay) :

      • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form[2].

      • Carefully aspirate the media and dissolve the crystals in 150 µL of DMSO.

      • Measure absorbance at 570 nm using a microplate reader.

      • Calculate IC50 using non-linear regression (curve fit) software.

    Assay_Workflow S1 1. Cell Seeding Seed 5,000 cells/well in 96-well plate (Avoid edge wells) S2 2. Compound Dosing 0.1 to 100 µM in serial dilution (Maintain ≤0.5% DMSO) S1->S2 S3 3. Incubation 72 hours at 37°C, 5% CO2 S2->S3 S4 4. Viability Readout Add MTT or CellTiter-Glo reagent Measure Absorbance/Luminescence S3->S4 QC1 QC: Vehicle Control (0.5% DMSO) QC1->S2 QC2 QC: Positive Control (1 µM Staurosporine) QC2->S2

    Self-validating in vitro cytotoxicity assay workflow with integrated quality controls.

    Data Interpretation & Troubleshooting

    When analyzing the dose-response curves for 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, researchers may occasionally observe a "plateau" or sudden drop in efficacy at the highest concentrations (e.g., >50 µM). Causal Explanation: This is rarely a biological phenomenon; rather, it is an artifact of the compound's high lipophilicity causing microscopic precipitation in the aqueous media. If the compound crashes out of solution, the effective concentration drops, skewing the IC50 curve. Verification under a phase-contrast microscope prior to the MTT addition is a necessary quality control step to ensure the integrity of the cytotoxicity data.

    References

    • 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine - Smolecule. Smolecule.com.[https://vertexaisearch.cloud.google.
    • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed. Nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR3P6xFTdr02Hz8JIzHjpu8XxkLbnePxKdwcKinQf2zHLQIx-7H3RKby3yKUXFRf9VRn1oHIOhlIsCaJEx49XpfAcTTYXLlqCUhMpd6mm45PV0z9YJO8Wess0yCLy8yQTyEDjP]

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, ensuring the safe handling of specialized heterocyclic building blocks is paramount to maintaining both scientific integrity and laboratory safety. 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a highly valuable scaffold frequently utilized in medicinal chemistry and kinase inhibitor development. However, its specific structural features—a rigid aromatic system coupled with a heavy halogen atom—present unique toxicological and logistical challenges.

    This guide provides an in-depth, self-validating operational and safety framework for handling this compound, ensuring that every procedural step is grounded in chemical causality and authoritative safety standards.

    Physicochemical Profile & Hazard Causality

    To design an effective safety protocol, we must first understand the physicochemical nature of the compound. The presence of the bromine atom at the 3-position of the pyrrolopyridine core significantly increases the molecule's lipophilicity [1]. This lipophilic nature enhances its ability to cross biological membranes, making dermal exposure a critical hazard. Furthermore, as a fine crystalline powder, it poses a significant risk of respiratory tract irritation (STOT SE 3) if aerosolized during transfer.

    Table 1: Quantitative Data & Hazard Classification

    Property / AttributeValue / Classification
    Chemical Name 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
    CAS Number 23616-58-2
    Molecular Formula C13H9BrN2
    Molecular Weight 273.13 g/mol
    Physical State Solid (Crystalline Powder)
    GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)

    Personal Protective Equipment (PPE) Matrix & Causality

    The selection of PPE is not arbitrary; it is a calculated defense mechanism designed to mitigate specific exposure routes as mandated by OSHA standards [2]. PPE serves as a critical secondary barrier when working with biologically active halogenated organics [3].

    • Hand Protection (Double-Gloving):

      • Specification: Nitrile gloves (minimum 4 mil thickness).

      • Causality: Halogenated aromatics can slowly degrade certain glove materials. Nitrile provides excellent broad-spectrum resistance. Double-gloving is a self-validating safety measure; the outer glove acts as the primary barrier against the lipophilic powder, allowing for immediate removal and replacement if contaminated, without ever exposing the skin [4].

    • Eye & Face Protection:

      • Specification: ANSI Z87.1 compliant chemical splash goggles.

      • Causality: Standard safety glasses with side shields are insufficient for fine powders. Splash goggles create a tight seal around the eyes, preventing micro-particulates from causing mechanical corneal abrasion or chemical irritation [5].

    • Respiratory Protection:

      • Specification: N95 or P100 particulate respirator (required only if handling outside of engineering controls, which is strongly discouraged).

      • Causality: The primary hazard of this solid is the inhalation of airborne dust. While handling must occur within a fume hood, a respirator provides a necessary defense against aerosolized particles during emergency spill responses [3].

    • Body Protection:

      • Specification: Flame-resistant, fully buttoned laboratory coat.

      • Causality: Prevents the accumulation of chemical dust on personal clothing, which could otherwise lead to prolonged, unnoticed dermal exposure outside the laboratory environment.

    Standard Operating Procedure (SOP): Handling Workflow

    Engineering controls must always precede PPE in the hierarchy of safety [6]. All handling, weighing, and transfer of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine must occur within a certified chemical fume hood to prevent the dissemination of toxic dust.

    Step-by-Step Methodology:

    • System Verification: Verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination.

    • Donning PPE: Apply the PPE matrix systematically (Lab coat → Goggles → Inner Nitrile Gloves → Outer Nitrile Gloves).

    • Weighing & Transfer: Use an anti-static weighing spatula . Causality: Static electricity can cause fine brominated powders to aerosolize or cling to gloves, increasing exposure risk. Weigh the material directly into a pre-tared, sealable glass vial rather than open weigh boats.

    • Sealing & Transport: Cap the vial securely before removing it from the fume hood. If transporting the compound across the laboratory, place the vial in a secondary shatterproof container to validate containment in case of a drop.

    • Decontamination: Wipe down the analytical balance and fume hood surface with a solvent compatible with halogenated organics (e.g., 70% isopropanol or ethanol), followed immediately by a wet paper towel to capture any residual dissolved dust.

    HandlingWorkflow Start Pre-Operation Phase PPE Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood Verify Fume Hood Face Velocity >80 fpm PPE->Hood Weigh Weighing & Transfer (Use Anti-static Spatula) Hood->Weigh Decon Decontamination (Wet Wipe Method) Weigh->Decon End Secondary Containment & Safe Storage Decon->End

    Step-by-step operational workflow for handling halogenated pyrrolopyridine powders.

    Spill Response & Halogenated Waste Disposal Plan

    A robust safety system anticipates failure. In the event of a spill, the response protocol is dictated by the volume and location of the material.

    Step-by-Step Spill Methodology:

    • Assessment: Determine if the spill is minor (<50g, contained entirely within the fume hood) or major (>50g or located outside the hood).

    • Containment (The Wet-Wipe Method): Do NOT sweep the dry powder with a brush, as this generates hazardous dust clouds. Instead, gently cover the spill with damp paper towels (using water or a mild solvent) to suppress aerosolization. Causality: Wetting the powder increases its mass and cohesion, preventing it from becoming airborne.

    • Collection: Carefully scoop the damp towels and powder using a non-sparking tool into a compatible, sealable hazardous waste container.

    • Disposal Segregation: 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine contains a covalently bound halogen (bromine). It must be strictly segregated from general organic waste and disposed of in a designated Halogenated Solid Waste stream. Causality: Mixing halogenated compounds with standard organic waste can lead to the formation of highly toxic, corrosive byproducts (like hydrogen bromide gas) during commercial incineration [7].

    SpillResponse Spill Spill Detected Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor < 50g Major Major Spill (>50g) Outside Fume Hood Assess->Major > 50g Clean Wet Wipe Method (Suppress Dust Generation) Minor->Clean Evac Evacuate & Isolate Area Contact EHS Major->Evac Dispose Dispose strictly as Halogenated Solid Waste Clean->Dispose

    Decision tree for spill response and disposal of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

    References

    • Personal Protective Equipment Requirements for Laboratories. NC State University Environmental Health and Safety. Available at: [Link]

    • A framework for personal protective equipment use in laboratories. National Center for Biotechnology Information (NCBI) - PMC. Available at: [Link]

    • Management of Chemicals - Prudent Practices in the Laboratory. National Institutes of Health (NIH). Available at: [Link]

    • Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health (NIH). Available at: [Link]

    • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

    • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available at: [Link]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.